An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis and characterization of the novel compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine. A...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of the novel compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the methodologies for professionals in drug discovery and development.
Introduction
The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile physicochemical properties that can enhance pharmacokinetic profiles. The specific compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine, combines the established phenylpiperazine core with a bromo-benzyl substituent, offering a unique template for further chemical exploration and potential pharmacological activity. The bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions, enabling the generation of diverse compound libraries.
This guide will detail two primary synthetic pathways for the preparation of this target molecule: N-alkylation and reductive amination. Furthermore, a comprehensive characterization protocol is provided, outlining the analytical techniques required to confirm the structure and purity of the synthesized compound.
Synthetic Pathways
The synthesis of 1-(4-Bromo-benzyl)-3-phenyl-piperazine can be efficiently achieved through two robust and widely utilized synthetic strategies. The choice between these methods may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Method 1: N-Alkylation of 3-Phenylpiperazine
This classical approach involves the direct alkylation of the secondary amine of 3-phenylpiperazine with 4-bromobenzyl bromide. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the piperazine attacks the electrophilic benzylic carbon of the 4-bromobenzyl bromide.
Causality Behind Experimental Choices:
Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.
Temperature: The reaction is typically performed at a slightly elevated temperature to increase the reaction rate without promoting significant side reactions.
Experimental Protocol: N-Alkylation
To a stirred solution of 3-phenylpiperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.).
Add 4-bromobenzyl bromide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Method 2: Reductive Amination
Reductive amination offers a versatile and often milder alternative to direct alkylation. This one-pot reaction involves the initial formation of an iminium ion from the condensation of 3-phenylpiperazine and 4-bromobenzaldehyde, which is then reduced in situ to the desired amine.
Causality Behind Experimental Choices:
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation.[1] It is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate.[2] This selectivity minimizes side product formation.
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively dissolve the reactants.[1]
Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, particularly if the reaction is sluggish.[1]
Experimental Protocol: Reductive Amination
To a stirred solution of 3-phenylpiperazine (1.0 eq.) and 4-bromobenzaldehyde (1.1 eq.) in anhydrous dichloromethane, add a catalytic amount of glacial acetic acid.
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
Continue stirring at room temperature and monitor the reaction by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield the crude product, which can then be purified.
Diagram of Synthetic Pathways
Synthetic routes to the target compound.
Purification and Physical Properties
The crude product from either synthetic route will likely require purification to remove unreacted starting materials and byproducts.
Purification
Column Chromatography: This is the most effective method for purifying the crude product. A silica gel stationary phase is typically used with a gradient elution of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on TLC analysis. Due to the basic nature of the piperazine nitrogen, peak tailing may be observed. This can often be mitigated by adding a small amount of triethylamine (0.5-1%) to the eluent system.
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be performed to achieve higher purity. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be determined experimentally.
Physical Properties (Predicted)
Property
Predicted Value
Appearance
Off-white to pale yellow solid
Molecular Formula
C₁₇H₁₉BrN₂
Molecular Weight
331.25 g/mol
Melting Point
Not available; expected to be a crystalline solid
Solubility
Soluble in dichloromethane, chloroform, methanol
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-Bromo-benzyl)-3-phenyl-piperazine. The following analytical techniques are recommended.
A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Abstract The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds across diverse therapeutic areas.[1][2] Its structural simplicity and the synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds across diverse therapeutic areas.[1][2] Its structural simplicity and the synthetic versatility of its two nitrogen atoms allow for extensive functionalization to fine-tune physicochemical properties and optimize drug-target interactions.[3] This guide presents a comprehensive framework for the physicochemical characterization of 1-(4-Bromo-benzyl)-3-phenyl-piperazine, a polysubstituted piperazine derivative. As a novel compound, establishing a robust and validated analytical profile is paramount for its progression in any research or drug development pipeline. This document provides not just the protocols, but the underlying scientific rationale for a multi-faceted characterization approach, encompassing structural verification, purity assessment, and the determination of fundamental physical properties. The methodologies described herein are designed to be self-validating, ensuring data integrity and reproducibility for researchers, chemists, and drug development professionals.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel chemical entity is the unambiguous confirmation of its molecular structure. This involves a synergistic application of spectroscopic techniques to verify the atomic connectivity, molecular weight, and empirical formula.
Key Molecular Identifiers
A summary of the core identifiers for 1-(4-Bromo-benzyl)-3-phenyl-piperazine is presented below. These values are derived from its chemical structure and serve as the theoretical basis for experimental verification.
Identifier
Value
Rationale & Verification Method
IUPAC Name
1-(4-bromobenzyl)-3-phenylpiperazine
Generated based on standard chemical nomenclature rules.
Molecular Formula
C₁₇H₁₉BrN₂
Determined by counting the atoms (17 Carbon, 19 Hydrogen, 1 Bromine, 2 Nitrogen). Verified by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight
347.25 g/mol
Calculated from the molecular formula using atomic weights. Verified by Mass Spectrometry (MS).
Chemical Structure
The proposed structure, subject to confirmation by NMR and MS.
CAS Number
Not available in public databases
As a potentially novel compound, a CAS number may not yet be assigned.
Integrated Characterization Workflow
A logical workflow is essential for the efficient and comprehensive characterization of a new chemical entity. The process begins with structural confirmation and proceeds through purity and physical property assessment.
Caption: Overall workflow for the physicochemical characterization of a novel compound.
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural chemistry, providing detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. For 1-(4-Bromo-benzyl)-3-phenyl-piperazine, both ¹H and ¹³C NMR are required.
Expertise & Causality:
¹H NMR: Will confirm the number and environment of all protons. Key expected signals include the distinct aromatic protons on the bromobenzyl and phenyl rings, the benzylic CH₂ protons, and the complex aliphatic protons of the piperazine ring.[4][5][6] The integration of these signals should correspond to the 19 protons in the structure.
¹³C NMR: Will identify all unique carbon environments. The number of signals will confirm the molecule's symmetry. Expected signals include those for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine ring.[5][7]
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra.
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving the complex piperazine ring signals.
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected chemical shift range (~0-10 ppm).
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment but essential for observing all carbon signals.
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Spectral Interpretation: Assign all peaks to their corresponding atoms in the structure. Use chemical shift databases and 2D NMR techniques (like COSY and HSQC) if assignments are ambiguous.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, offers further structural clues.[8] For this compound, its halogenated nature provides a distinct isotopic signature.
Expertise & Causality:
The presence of a bromine atom is a key validation point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) peak in the mass spectrum will be accompanied by an equally intense M+2 peak.[8][9] This isotopic pattern is a definitive fingerprint for a monobrominated compound.
Caption: Conceptual fragmentation pathway in mass spectrometry.
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump or via an LC inlet. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule.
Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
Analysis:
Identify the molecular ion cluster and confirm the m/z values for the ⁷⁹Br and ⁸¹Br isotopes.
Verify that the intensity ratio of the M and M+2 peaks is approximately 1:1.
Compare the experimentally determined exact mass to the theoretical exact mass. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds in pharmaceutical and chemical research.[10] The goal is to develop a method that can separate the main compound from any starting materials, by-products, or degradation products.
Expertise & Causality:
Column Choice: A reversed-phase C18 column is the most versatile and logical starting point for a molecule with significant hydrophobic character due to its aromatic rings.[10]
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with 0.1% formic acid) is typically required. The acid is crucial for protonating the piperazine nitrogens, which ensures sharp, symmetrical peaks by minimizing tailing on the silica-based stationary phase.
Detection: UV detection is ideal, as the two aromatic rings will provide strong chromophores, likely with maximum absorbance (λ-max) in the 220-280 nm range.
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for analysis.
Initial Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Detector: UV at 254 nm (a common starting wavelength).
Gradient Elution: Start with a screening gradient, for example: 5% B to 95% B over 15 minutes.
Optimization: Adjust the gradient slope and duration to ensure the main peak is well-resolved from any impurities. If co-elution occurs, consider changing the organic modifier (e.g., to methanol) or the column chemistry.
Purity Calculation: Once the method is optimized, calculate purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The industry standard for a high-purity research compound is typically ≥95%.
Fundamental Physical Properties
Melting Point Analysis
The melting point is a fundamental physical property that serves as a crucial indicator of purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities will depress and broaden this range.
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube by tapping the open end into the powder and then tapping the closed end on a hard surface to pack the sample down.[11]
Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).[12]
Rapid Preliminary Scan (Trustworthiness Step): Heat the sample rapidly to get an approximate melting temperature. This saves time and prevents overshooting the melting point in the subsequent, more precise measurement.
Precise Measurement: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat slowly at a rate of 1-2°C per minute.
Data Recording: Record two temperatures:
T₁: The temperature at which the first droplet of liquid appears.
T₂: The temperature at which the last solid crystal melts.
Reporting: The melting point is reported as the range T₁ - T₂. For a validated result, the determination should be repeated to ensure consistency.
Solubility Profiling
Solubility is a critical property in drug development, influencing everything from formulation to bioavailability.[13] It is essential to determine solubility in both aqueous and organic solvents. A distinction is made between thermodynamic and kinetic solubility.[14]
Expertise & Causality:
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing excess solid to equilibrate with a solvent over a prolonged period (24-72 hours). The "shake-flask" method is the gold standard.[15] It is most relevant for late-stage development.
Kinetic Solubility: This measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method often used for early-stage screening.[14][16]
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, ethanol, dichloromethane). The excess solid ensures saturation is reached.
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[15]
Sample Processing: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant.
Clarification: Centrifuge and/or filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. This step is critical to avoid artificially high results.
Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as the HPLC method developed for purity assessment.
Reporting: Report the solubility in units such as mg/mL or µM.
Conclusion
The comprehensive physicochemical characterization of 1-(4-Bromo-benzyl)-3-phenyl-piperazine requires a systematic and multi-technique approach. By integrating data from NMR and high-resolution mass spectrometry, the molecular structure can be unequivocally confirmed. High-performance liquid chromatography provides a robust and quantitative measure of purity, a prerequisite for any further biological or chemical studies. Finally, the determination of fundamental properties like melting point and solubility provides critical data for assessing the compound's purity, stability, and suitability for formulation. The protocols and rationale outlined in this guide provide a validated framework for generating a complete and trustworthy data package for this novel piperazine derivative, enabling its confident use in research and development.
References
Benchchem. (2026). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
Unknown. (n.d.). Melting point determination.
Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
Guidechem. (2022). How to prepare 1-(4-Bromophenyl)piperazine Hydrochloride?.
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ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
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Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Ijppr.Human, 28(2), 329-346.
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PMC. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
1-(4-Bromo-benzyl)-3-phenyl-piperazine mechanism of action
An In-depth Technical Guide to the Predicted Mechanism of Action of 1-(4-Bromo-benzyl)-3-phenyl-piperazine Executive Summary This technical guide provides a comprehensive analysis of the predicted mechanism of action for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Predicted Mechanism of Action of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Executive Summary
This technical guide provides a comprehensive analysis of the predicted mechanism of action for the novel compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine. As this specific molecule is not extensively characterized in the current scientific literature, this document synthesizes established knowledge of its core structural motifs—the phenylpiperazine and benzylpiperazine scaffolds—to construct a robust, evidence-based hypothesis of its pharmacological profile. We delve into the structure-activity relationships of analogous compounds to predict interactions with key central nervous system targets, including aminergic G-protein coupled receptors and monoamine transporters. Furthermore, this guide outlines a systematic, multi-tiered experimental workflow designed to empirically validate these predictions, providing researchers and drug development professionals with a practical framework for the comprehensive characterization of this and similar novel chemical entities.
Introduction: Deconstructing a Novel Scaffold
The compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine represents a hybrid structure incorporating two well-established pharmacophores: the 3-phenylpiperazine and the 1-benzylpiperazine moieties. The piperazine ring is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, frequently targeting the central nervous system.[4][5]
This guide will first dissect the known pharmacology of each constituent scaffold. By understanding the typical biological targets and mechanisms associated with phenylpiperazines and benzylpiperazines, we can assemble a predictive model for the integrated action of the full molecule. The 4-bromo substitution on the benzyl ring and the 3-phenyl substitution on the piperazine ring are critical determinants of potential receptor affinity and selectivity, and their influence will be considered throughout this analysis.
Part 1: The Phenylpiperazine Moiety: A Privileged Scaffold for CNS Targets
The N-phenylpiperazine structure is a highly versatile scaffold in medicinal chemistry, recognized for its ability to interact with a range of aminergic G-protein coupled receptors (GPCRs).[4][5] This promiscuity is a key consideration in predicting the activity of 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Primary Target Classes of Phenylpiperazines:
Dopamine Receptors: Phenylpiperazine derivatives frequently exhibit affinity for D2-like dopamine receptors (D2, D3, and D4).[6][7][8] The nature of the substitution on the phenyl ring and the other nitrogen of the piperazine ring dictates both the affinity and the selectivity across these subtypes.[7][8] Many antipsychotic drugs leverage this scaffold to achieve D2/D3 receptor antagonism.[6] The development of subtype-selective ligands is a significant challenge due to the high homology among D2-like receptors, but the 4-phenylpiperazine series is a well-characterized and privileged scaffold for targeting these receptors.[8]
Serotonin Receptors: This class of compounds has a well-documented interaction with multiple serotonin (5-HT) receptor subtypes.[4] High affinity for 5-HT1A and 5-HT2A receptors is common, with many compounds acting as partial agonists or antagonists.[4][6] Additionally, interactions with 5-HT6 and 5-HT7 receptors have been noted, which are targets for cognitive enhancement and other neurological indications.[9]
Sigma Receptors: The sigma-1 (σ1) and sigma-2 (σ2) receptors, which are not classical GPCRs but rather intracellular chaperone proteins, are also prominent targets for piperazine-containing molecules.[10][11][12] Ligands for these receptors are being investigated for neurodegenerative diseases, cancer, and pain.[10][13][14]
The multi-target profile of the phenylpiperazine scaffold is a critical aspect of its therapeutic potential and is illustrated in the diagram below.
Caption: Predicted multi-target interactions of the phenylpiperazine scaffold.
Part 2: The Benzylpiperazine Moiety: A Modulator of Monoamine Transporters
The 1-benzylpiperazine (BZP) component of the molecule introduces a distinct but complementary set of potential mechanisms, primarily centered on the regulation of monoamine neurotransmitters.
Pharmacological Actions of Benzylpiperazines:
Monoamine Releasing Agent: BZP itself is known to act as a releasing agent for dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[15] It achieves this by interacting with the respective monoamine transporters (DAT, NET, and SERT), causing them to reverse their direction of transport.[15]
Reuptake Inhibition: In addition to promoting release, BZP can also inhibit the reuptake of these neurotransmitters, thereby increasing their synaptic concentration.[15]
Direct Receptor Agonism: BZP also functions as a non-selective agonist at various serotonin receptors, particularly the 5-HT2A receptor, which may contribute to some of its psychoactive effects at high doses.[15]
The 4-bromo substitution on the benzyl ring is expected to significantly modulate these properties, potentially altering the potency and selectivity for the different monoamine transporters.
Caption: Monoamine transporter interactions of the benzylpiperazine moiety.
Part 3: Integrated Hypothesis for 1-(4-Bromo-benzyl)-3-phenyl-piperazine
By integrating the pharmacological profiles of its constituent parts, we can propose a multi-target mechanism of action for 1-(4-Bromo-benzyl)-3-phenyl-piperazine. The compound is predicted to act as a modulator of both GPCRs and monoamine transporters. The 3-phenyl group likely drives affinity towards dopamine and serotonin receptors, while the 1-(4-bromobenzyl) group confers activity at monoamine transporters.
The interplay between direct receptor modulation and alteration of synaptic neurotransmitter levels could result in a complex and potentially unique pharmacological profile. For example, antagonism at post-synaptic D2 receptors combined with an increase in synaptic dopamine could lead to a functionally distinct outcome compared to either mechanism in isolation.
Predicted Target Profile and Activity
Target Class
Specific Target(s)
Predicted Activity
Rationale
Dopamine Receptors
D2, D3, D4
Antagonist or Partial Agonist
A common profile for phenylpiperazine derivatives.[6][7]
Serotonin Receptors
5-HT1A, 5-HT2A
Antagonist or Partial Agonist
Frequently observed with phenylpiperazine scaffolds.[4][6]
Monoamine Transporters
DAT, NET, SERT
Releasing Agent / Reuptake Inhibitor
Characteristic of the benzylpiperazine moiety.[15]
Sigma Receptors
σ1, σ2
Ligand
Piperazine derivatives often show high affinity.[10][11]
Adrenergic Receptors
α1A
Antagonist
Phenylpiperazine derivatives can bind to α1-adrenoceptors.[16]
Part 4: A Systematic Workflow for Mechanistic Elucidation
To empirically test the hypotheses laid out above, a phased experimental approach is recommended. This workflow is designed to first identify the primary molecular targets and then characterize the functional consequences of compound binding.
Caption: Phased experimental workflow for MoA deconvolution.
Experimental Protocol 1: Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of 1-(4-Bromo-benzyl)-3-phenyl-piperazine for a panel of CNS-relevant GPCRs and other targets.
Methodology:
Target Selection: A broad panel of receptors should be selected based on the predicted targets. See the table below for a suggested primary panel.
Membrane Preparation: Cell membranes expressing the recombinant human receptor of interest are prepared from stable cell lines (e.g., HEK293 or CHO).
Radioligand Binding:
A fixed concentration of a specific radioligand (e.g., ³H-spiperone for D2 receptors) is incubated with the cell membranes.
Increasing concentrations of the test compound (1-(4-Bromo-benzyl)-3-phenyl-piperazine) are added to compete with the radioligand for binding.
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.
Objective: To measure the potency of 1-(4-Bromo-benzyl)-3-phenyl-piperazine to inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Methodology:
System Preparation: Use either recombinant cells stably expressing DAT, NET, or SERT, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).
Pre-incubation: The cells or synaptosomes are pre-incubated with a range of concentrations of the test compound.
Initiation of Uptake: A radiolabeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) is added to initiate the uptake process.
Incubation: The reaction is allowed to proceed for a short period at 37°C.
Termination and Filtration: The uptake is terminated by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
Quantification and Analysis: The amount of radiolabel taken up by the cells or synaptosomes is measured by liquid scintillation counting. IC₅₀ values are determined from concentration-response curves.
Conclusion
While 1-(4-Bromo-benzyl)-3-phenyl-piperazine is a novel chemical entity without a documented pharmacological profile, its structural components provide a strong basis for predicting its mechanism of action. The integration of a phenylpiperazine scaffold, known for its interactions with dopamine, serotonin, and sigma receptors, with a benzylpiperazine moiety, a modulator of monoamine transporters, suggests a complex, multi-target profile. This guide posits that the compound will likely exhibit a combination of direct GPCR antagonism/partial agonism and indirect modulation of synaptic neurotransmitter levels through transporter inhibition. The outlined experimental workflows provide a clear and logical path to systematically test these hypotheses, enabling a thorough and definitive elucidation of its mechanism of action. This foundational understanding is a critical first step in evaluating its potential as a novel therapeutic agent for CNS disorders.
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A Technical Guide to Identifying Potential Biological Targets of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of potential biologic...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of potential biological targets for the novel chemical entity, 1-(4-Bromo-benzyl)-3-phenyl-piperazine. The core structure, featuring a piperazine ring, is a privileged scaffold in medicinal chemistry, known for its interaction with a multitude of biological targets, particularly within the central nervous system (CNS).[1][2][3] The presence of phenyl and bromo-benzyl substitutions suggests a high potential for specific interactions with aminergic G-protein coupled receptors (GPCRs), monoamine transporters, and ion channels. This document outlines a logical, multi-tiered strategy, beginning with computational prediction and progressing through a series of robust in vitro experimental workflows designed to elucidate the compound's pharmacological profile. Each proposed experimental protocol is detailed with the underlying scientific rationale, ensuring a self-validating and rigorous approach to target discovery.
Introduction and Rationale
The compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine is a synthetic molecule featuring a piperazine core. Piperazine and its derivatives are known to possess a wide array of pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects.[1][2][4] The phenyl and benzylpiperazine moieties, in particular, are associated with stimulant and psychoactive properties, often interacting with dopaminergic and serotonergic systems.[5][6][7] The bromination of the benzyl group may further enhance binding affinity and selectivity for specific biological targets.
Given the structural alerts present in 1-(4-Bromo-benzyl)-3-phenyl-piperazine, a systematic investigation into its potential biological targets is warranted. This guide proposes a hierarchical approach to target identification and validation, focusing on the most probable target classes based on established structure-activity relationships of related compounds.[8][9]
Tier 1: In Silico and Computational Target Prediction
The initial phase of target identification should leverage computational methods to narrow the vast landscape of potential protein interactions to a manageable set of high-probability candidates. This approach conserves resources and provides a rational basis for subsequent experimental validation.
Methodology: Virtual Screening and Molecular Docking
Ligand-Based Virtual Screening: Compare the 3D structure of 1-(4-Bromo-benzyl)-3-phenyl-piperazine against databases of known pharmacologically active compounds (e.g., ChEMBL, PubChem). Identify compounds with high structural and pharmacophoric similarity to generate an initial list of potential targets.
Receptor-Based Virtual Screening (Molecular Docking): Dock the compound's 3D conformer into the crystal structures of high-priority target classes (e.g., dopamine receptors, serotonin receptors, monoamine transporters). Analyze the predicted binding poses and scoring functions to estimate binding affinity and identify key molecular interactions.
Rationale for In Silico Approach
Computational screening serves as a cost-effective and rapid method to generate testable hypotheses. By identifying proteins that are structurally or electronically complementary to the compound, we can prioritize experimental assays, thereby increasing the efficiency of the drug discovery process.[10][11][12]
Visualization: In Silico Target Identification Workflow
Phenylpiperazine derivatives are known to interact with monoamine transporters (SERT, DAT, NET), which are responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft.
[13]
These assays directly measure the ability of a compound to block the function of monoamine transporters.
[14][15][16]
Objective: To determine the potency (IC₅₀) of 1-(4-Bromo-benzyl)-3-phenyl-piperazine in inhibiting the uptake of monoamines.
Methodology:
Cell Culture/Synaptosomes: Use cell lines stably expressing the human transporters (hSERT, hDAT, hNET) or rodent brain synaptosomes.
[17] 2. Inhibition: Pre-incubate the cells/synaptosomes with various concentrations of the test compound.
Uptake: Initiate uptake by adding a radiolabeled substrate (e.g., [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine).
[14] 4. Termination and Lysis: Stop the uptake reaction by rapid washing with ice-cold buffer. Lyse the cells to release the internalized radiotracer.
Quantification: Measure the amount of radioactivity taken up by the cells using liquid scintillation counting.
Data Analysis: Calculate the IC₅₀ values from concentration-inhibition curves.
Hypothetical Data Presentation: Transporter Inhibition
Transporter
Uptake Inhibition (IC₅₀, nM)
SERT
350
DAT
85
NET
120
Tier 4: Tertiary Target Validation - Ion Channels and Enzymes
To build a comprehensive pharmacological profile, it is essential to investigate other potential targets, including voltage-gated ion channels and key metabolic enzymes like monoamine oxidase (MAO).
Automated patch-clamp systems allow for high-throughput screening of compound effects on ion channel function.
[18][19][20][21]
Objective: To assess the modulatory effects of the compound on a panel of key CNS ion channels (e.g., Naᵥ, Kᵥ, Caᵥ).
Methodology:
Cell Preparation: Use cell lines stably expressing the ion channel of interest.
Automated Patch Clamp: Utilize an automated platform (e.g., SyncroPatch, QPatch) to achieve whole-cell patch-clamp configuration on multiple cells simultaneously.
[21][22] 3. Compound Application: Apply the test compound at various concentrations.
Data Acquisition: Record ionic currents in response to specific voltage protocols before and after compound application.
Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence to determine the IC₅₀ for channel block or EC₅₀ for channel activation.
MAO enzymes are critical for the degradation of monoamine neurotransmitters, and their inhibition can have significant pharmacological effects.
[23][24][25]
Objective: To determine if the compound inhibits MAO-A or MAO-B activity.
Methodology:
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
Assay Principle: In the presence of a substrate (e.g., kynuramine), MAO produces hydrogen peroxide. [26]This can be detected using a fluorometric or luminescent probe.
[25][27] 3. Inhibition: Incubate the MAO enzyme with the test compound at various concentrations before adding the substrate.
Detection: Measure the fluorescence or luminescence signal, which is proportional to MAO activity.
Data Analysis: Calculate the IC₅₀ values for the inhibition of MAO-A and MAO-B.
Hypothetical Data Presentation: Ion Channel and Enzyme Screening
Target
Activity (IC₅₀, µM)
Naᵥ1.7
> 10
Kᵥ7.2/7.3
> 10
MAO-A
5.2
MAO-B
8.9
Conclusion and Forward Path
This technical guide outlines a systematic, multi-tiered approach for the comprehensive pharmacological profiling of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. The proposed workflow, from in silico prediction to robust in vitro validation across GPCRs, transporters, ion channels, and enzymes, provides a rigorous framework for elucidating the compound's mechanism of action. The hypothetical data presented suggests a primary activity as a dopamine D₂ and adrenergic α₁ receptor antagonist with moderate activity at the dopamine and norepinephrine transporters. Further investigation into off-target effects and in vivo studies would be the logical next steps in the development of this compound as a potential therapeutic agent.
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
This guide provides a comprehensive framework for the in vitro characterization of the novel compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine. Given the nascent stage of research on this specific molecule, this document...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the in vitro characterization of the novel compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine. Given the nascent stage of research on this specific molecule, this document synthesizes insights from the broader class of phenylpiperazine and benzylpiperazine derivatives to propose a robust, scientifically-grounded strategy for elucidating its potential pharmacological activities. We will delve into hypothesized biological targets, detailed experimental protocols for screening, and the rationale behind these methodological choices, equipping researchers in drug discovery and development with the tools to systematically evaluate this promising scaffold.
Introduction: The Phenylpiperazine Scaffold as a Privileged Pharmacophore
The piperazine ring is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antidepressant effects.[2][3] The versatility of the piperazine scaffold lies in its ability to be readily functionalized at its nitrogen atoms, allowing for the precise tuning of its physicochemical and pharmacological properties. The introduction of aromatic and benzyl moieties, as seen in 1-(4-Bromo-benzyl)-3-phenyl-piperazine, often imparts significant interactions with biological targets within the central nervous system and in cancer cells.[4][5][6] Phenylpiperazine compounds, in particular, have been noted for their varying degrees of 5-HT receptor blocking activity, suggesting potential neuromodulatory effects.[7]
Hypothesized Biological Targets and Potential In Vitro Activities
Based on the established activities of structurally related benzylpiperazine and phenylpiperazine derivatives, we can hypothesize several potential biological activities for 1-(4-Bromo-benzyl)-3-phenyl-piperazine that warrant in vitro investigation.
Anticancer Activity: Numerous piperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][8][9] The presence of the bromobenzyl and phenyl groups may contribute to interactions with key oncogenic targets.
Enzyme Inhibition: Piperazine-containing compounds have been identified as potent inhibitors of various enzymes, including tyrosinase and urease.[10] The specific substitutions on the phenyl and benzyl rings of the target compound could confer inhibitory activity against a range of enzymes.
Neuromodulatory Effects: The benzylpiperazine core is known to interact with monoamine transporters and receptors, particularly serotonergic and dopaminergic systems.[5][6] The structural similarity to known psychoactive substances suggests that 1-(4-Bromo-benzyl)-3-phenyl-piperazine may modulate neurotransmitter pathways.[11]
The following sections will provide detailed protocols to investigate these hypothesized activities.
Comprehensive In Vitro Screening Protocols
To systematically evaluate the pharmacological profile of 1-(4-Bromo-benzyl)-3-phenyl-piperazine, a tiered screening approach is recommended. This begins with broad cytotoxicity screening, followed by more specific enzyme inhibition and receptor binding assays based on initial findings.
Anticancer Cytotoxicity Screening
The initial assessment of anticancer potential involves determining the compound's effect on cell viability across a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[8]
Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.[8]
Compound Treatment: Prepare a stock solution of 1-(4-Bromo-benzyl)-3-phenyl-piperazine in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in fresh cell culture medium. After 24 hours, remove the existing medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Incubate the cells for 72 hours.[8]
MTT Addition: Following the treatment period, add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Incubate the plate for 15 minutes with shaking to ensure complete solubilization of the formazan.[8] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8] The amount of formazan produced is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Enzyme Inhibition Assays
Should the initial screening suggest a specific mode of action, or if there is a desire to explore other potential activities, enzyme inhibition assays are a logical next step. For instance, given that some piperazine derivatives inhibit tyrosinase, an enzyme involved in melanin production, this would be a relevant target to investigate.[10][12]
Protocol: Tyrosinase Inhibition Assay
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of the substrate, L-DOPA, in the same buffer. Prepare a range of concentrations of 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Assay Setup: In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations. Incubate for 10 minutes at room temperature to allow for any interaction between the enzyme and the inhibitor.
Initiate Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.
Absorbance Measurement: Immediately measure the absorbance at 475 nm (the wavelength at which dopachrome, the product of the reaction, absorbs light) and continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes).
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Receptor Binding and Neurotransmitter Transporter Assays
To investigate the potential neuromodulatory effects of 1-(4-Bromo-benzyl)-3-phenyl-piperazine, radioligand binding assays for key CNS receptors (e.g., serotonin and dopamine receptors) and neurotransmitter transporters are essential.
Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT)
Membrane Preparation: Prepare cell membranes from a cell line expressing the human serotonin transporter (hSERT).
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Competition Binding: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for SERT (e.g., [³H]citalopram), and varying concentrations of 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor). Calculate the Ki (inhibition constant) to determine the affinity of 1-(4-Bromo-benzyl)-3-phenyl-piperazine for the serotonin transporter.
Potential Signaling Pathway Modulation
Caption: Hypothesized inhibition of SERT by the test compound.
Data Summary and Interpretation
The in vitro data for 1-(4-Bromo-benzyl)-3-phenyl-piperazine should be systematically tabulated to allow for clear interpretation and comparison with existing data for related compounds.
Assay Type
Target
Metric
Result
Reference Compound
Reference Value
Cytotoxicity
MCF-7 Cells
IC50 (µM)
TBD
Doxorubicin
TBD
Cytotoxicity
A549 Cells
IC50 (µM)
TBD
Doxorubicin
TBD
Enzyme Inhibition
Tyrosinase
IC50 (µM)
TBD
Kojic Acid
TBD
Receptor Binding
Serotonin Transporter
Ki (nM)
TBD
Citalopram
TBD
Receptor Binding
Dopamine D2 Receptor
Ki (nM)
TBD
Haloperidol
TBD
TBD: To be determined through experimentation.
The interpretation of these results will provide the first insights into the pharmacological profile of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. For example, a low micromolar IC50 value in the cytotoxicity assays would suggest potent anticancer activity, warranting further investigation into its mechanism of action (e.g., apoptosis induction, cell cycle arrest). Similarly, a low nanomolar Ki value in the SERT binding assay would indicate a high affinity for the serotonin transporter, suggesting potential as an antidepressant or anxiolytic agent.
Conclusion
This technical guide provides a scientifically rigorous and comprehensive framework for the initial in vitro characterization of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. By leveraging knowledge from the broader class of piperazine derivatives, we have outlined a series of well-validated assays to probe its potential anticancer, enzyme inhibitory, and neuromodulatory activities. The detailed protocols and rationale provided herein are intended to empower researchers to systematically uncover the pharmacological potential of this novel compound, thereby contributing to the ongoing discovery and development of new therapeutic agents.
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Topic: 1-(4-Bromo-benzyl)-3-phenyl-piperazine Derivatives and SAR Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery The N-phenylpiperazine motif is one of the most versatile a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery
The N-phenylpiperazine motif is one of the most versatile and privileged scaffolds in medicinal chemistry. Its unique structural and physicochemical properties, including a basic nitrogen atom that is typically protonated at physiological pH and a lipophilic aromatic ring, allow it to interact with a wide array of biological targets.[1] This scaffold is a cornerstone in the design of compounds targeting the central nervous system (CNS), frequently modulating key neurotransmitter systems like serotonin, dopamine, and adrenaline.[1][2] Consequently, phenylpiperazine derivatives have been successfully developed into drugs for treating depression, anxiety, psychosis, and cardiovascular diseases.[1]
This guide focuses on a specific, yet highly promising, subclass: 1-(4-Bromo-benzyl)-3-phenyl-piperazine derivatives . We will provide an in-depth analysis of the synthetic methodologies, the critical aspects of their structure-activity relationships (SAR), and the underlying rationale for experimental design. By exploring the nuanced roles of the 4-bromobenzyl group, the 3-phenyl substituent, and the piperazine core, this document aims to equip researchers with the foundational knowledge and practical insights required to innovate within this chemical space.
Core Synthesis Strategy: Building the 1,3-Disubstituted Piperazine
The synthesis of 1-(4-Bromo-benzyl)-3-phenyl-piperazine derivatives can be approached through several reliable routes. A common and efficient strategy involves the N-alkylation of a pre-formed 3-phenylpiperazine intermediate with a suitable 4-bromobenzyl halide. An alternative, and often preferred, method is reductive amination, which couples 3-phenylpiperazine with 4-bromobenzaldehyde. This latter approach is particularly advantageous due to its typically milder conditions and high yields.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust, self-validating method for synthesizing the target scaffold.
Step 1: Reaction Setup
To a solution of 3-phenylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add 4-bromobenzaldehyde (1.1 eq).
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
Step 2: Reduction
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.
Causality Insight: Sodium triacetoxyborohydride is often chosen because it is selective for the reduction of imines in the presence of aldehydes and is less sensitive to the pH of the reaction medium compared to other hydrides.
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
The crude product is then purified using column chromatography on silica gel to yield the pure 1-(4-bromo-benzyl)-3-phenyl-piperazine.
The cornerstone of optimizing this scaffold lies in understanding how structural modifications influence biological activity. The SAR for 1-(4-Bromo-benzyl)-3-phenyl-piperazine derivatives can be systematically dissected by considering each component of the molecule.
Visualization: Key Modification Points for SAR
Caption: Key regions for SAR modification on the core scaffold.
Analysis of Key Structural Features
The Piperazine Core (Scaffold): This central ring acts as a conformationally restrained linker. Its primary role is to correctly orient the two terminal aromatic substituents (phenyl and bromobenzyl) for optimal interaction with the receptor binding pocket. Modifications to the piperazine ring itself, such as adding methyl groups, can alter potency by introducing chirality and exploring new hydrophobic pockets.
[3]
The 3-Phenyl Group (R1): The presence and substitution pattern on this ring are critical. In many classes of psychoactive agents, this group contributes significantly to receptor affinity, often through π-π stacking or hydrophobic interactions.
Unsubstituted Phenyl: Generally provides a baseline level of activity.
Substitutions: Introducing small electron-withdrawing or electron-donating groups (e.g., F, Cl, OCH₃) can fine-tune electronic properties and receptor selectivity. For instance, in related series, halogen substitutions have been shown to be very important for cytotoxic effects in anticancer agents.
[4]
The 1-(4-Bromo-benzyl) Group (R3): This moiety is arguably the most critical for defining the specific pharmacological profile.
Benzyl Moiety: Provides a larger hydrophobic substituent that can access deeper regions of the receptor binding pocket compared to smaller alkyl groups.
4-Bromo Substituent: The bromine atom at the para-position is significant for several reasons:
Size and Lipophilicity: It increases the size and lipophilicity of the benzyl ring, potentially enhancing binding affinity through increased hydrophobic contact.
Electronic Effect: As a halogen, it is an electron-withdrawing group, which can influence the electron density of the aromatic ring and its interaction with the receptor.
Metabolic Blocker: A halogen at this position can act as a "metabolic blocker," preventing para-hydroxylation of the phenyl ring, a common metabolic pathway that leads to rapid inactivation and excretion of the compound. This can improve the pharmacokinetic profile.
SAR Summary Table
The following table summarizes expected SAR trends based on data from analogous phenylpiperazine and benzylpiperazine series.
[3][4][5][6]
Modification Point
Substituent
Expected Impact on Activity
Rationale
R1 (3-Phenyl Ring)
H
Baseline
Provides core hydrophobic interaction.
2-OCH₃, 3-Cl
+/-
Can enhance selectivity for specific receptor subtypes (e.g., 5-HT₁A vs D₂).
4-F, 4-Cl
++
Often improves affinity and can enhance metabolic stability.
R2 (Piperazine Ring)
H
Baseline
Standard scaffold.
(S)- or (R)-CH₃
+
Introduces chirality, potentially leading to stereoselective binding and improved potency. [3]
R3 (Benzyl Ring)
4-Br
+++
Potent; good balance of size, electronics, and metabolic stability.
4-Cl, 4-F
++
Generally potent; maintains favorable halogen interactions.
4-CH₃
+
Maintains hydrophobic bulk but lacks the electronic effect of a halogen.
4-CF₃
++
Strong electron-withdrawing group, can significantly alter binding profile. [6]
H (unsubstituted)
-
Loss of key interactions and potential metabolic liability (para-hydroxylation).
| | 2,5-di-OCH₃ | +/- | Alters profile significantly, known to produce stimulant effects in related scaffolds. [7]|
Bioisosteric Replacements: A Strategy for Optimization
To overcome potential liabilities associated with the 4-bromobenzyl phenyl ring (e.g., toxicity, poor physicochemical properties), bioisosteric replacement is a powerful strategy. [8]This involves substituting the ring or key functional groups with mimics that retain the desired biological activity while improving drug-like properties.
Phenyl Ring Bioisosteres: Saturated, conformationally rigid scaffolds like bicyclo[1.1.1]pentane (BCP) can replace the phenyl ring. [9][10]This strategy often improves solubility and reduces lipophilicity while maintaining the correct vector for substituents.
[9]* Bromine Bioisosteres: The bromine atom can be replaced with other groups of similar size and electronic character, such as a trifluoromethyl (-CF₃) or cyano (-CN) group, to modulate potency and pharmacokinetics.
Conclusion and Future Directions
The 1-(4-bromo-benzyl)-3-phenyl-piperazine scaffold represents a fertile ground for the development of novel therapeutic agents, particularly for CNS disorders. The SAR analysis reveals that the 4-bromobenzyl moiety is a highly influential component, providing a strong foundation for potent biological activity, likely through a combination of hydrophobic, electronic, and metabolic-blocking effects.
Future research should focus on a multipronged approach:
Systematic SAR Exploration: Synthesize and test a matrix of derivatives with diverse substitutions on both the 3-phenyl and 4-bromobenzyl rings to build a quantitative SAR (QSAR) model.
Bioisosteric Replacement: Investigate the replacement of the phenyl rings with non-classical, saturated bioisosteres (e.g., BCP) to enhance drug-like properties such as solubility and metabolic stability.
[9]3. Stereochemical Analysis: For derivatives with chiral centers on the piperazine ring, separate and test the individual enantiomers, as biological activity is often stereospecific.
By integrating rational design, robust synthetic chemistry, and detailed pharmacological evaluation, the full therapeutic potential of this promising chemical class can be unlocked.
References
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Fun, H.-K., et al. (2021). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 60–65. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of Phenylpiperazine Derivatives: A Case Study of 1-(4-Bromo-benzyl)-3-phenyl-piperazine Analogs
Abstract This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of phenylpiperazine derivatives, a class of compounds with significant p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of phenylpiperazine derivatives, a class of compounds with significant pharmacological interest. While the specific crystal structure of 1-(4-Bromo-benzyl)-3-phenyl-piperazine is not publicly available at the time of this writing, this guide will utilize the closely related and structurally significant analog, 1-(4-bromobenzoyl)-4-phenylpiperazine, as a case study to illustrate the complete workflow from synthesis and crystallization to X-ray diffraction analysis and structural interpretation. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small molecules to inform rational drug design and development.
Introduction: The Significance of Phenylpiperazines in Medicinal Chemistry
The piperazine ring is a prevalent scaffold in a multitude of clinically approved drugs and investigational new drug candidates. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antipsychotic, antifungal, and antihistaminic properties[1][2][3][4]. The conformational flexibility of the six-membered piperazine ring, which typically adopts a chair conformation, and the ability to introduce diverse substituents at its nitrogen atoms, make it a versatile building block in medicinal chemistry[5][6].
The title compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine, and its analogs are of particular interest due to the combination of the phenylpiperazine moiety, known to interact with various receptors in the central nervous system, and the bromo-benzyl group, which can modulate pharmacokinetic properties and introduce potential halogen bonding interactions[7]. A precise understanding of the three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthetic Pathway
The synthesis of 1-(4-Bromo-benzyl)-3-phenyl-piperazine analogs can be achieved through various established synthetic routes. A common approach involves the nucleophilic substitution reaction between a piperazine derivative and a benzyl halide. For the case study of a similar compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, a typical synthesis involves the acylation of 1-phenylpiperazine with 4-bromobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct[1].
Experimental Protocol: Synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine [1]
Dissolution: Dissolve 1-phenylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Base Addition: Add a base, for example, triethylamine (1.2 eq), to the solution and cool the mixture in an ice bath (0 °C).
Acylation: Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in the same solvent to the cooled mixture with continuous stirring.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-bromobenzoyl)-4-phenylpiperazine.
Crystallization Methodologies
Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination[8]. The choice of crystallization technique and solvent system is critical and often requires empirical screening of various conditions.
The slow evaporation method is a widely used and straightforward technique for growing single crystals of organic compounds[9][10][11].
Experimental Protocol: Crystallization by Slow Evaporation
Solvent Selection: Identify a suitable solvent or a binary solvent system in which the compound has moderate solubility.
Saturated Solution Preparation: Prepare a nearly saturated solution of the purified compound by dissolving it in the chosen solvent, with gentle warming if necessary.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
Evaporation Control: Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
Incubation: Place the vial in a vibration-free environment at a constant temperature.
Crystal Harvesting: Once crystals of suitable size have formed, carefully harvest them from the mother liquor.
Vapor diffusion is another powerful technique, particularly useful when only small amounts of the compound are available[12][13][14][15].
Experimental Protocol: Crystallization by Vapor Diffusion (Vial-in-Vial)
Solvent System Selection: Choose a solvent in which the compound is soluble and a less volatile anti-solvent in which the compound is insoluble, but which is miscible with the solvent.
Solution Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.
Setup: Place this small vial inside a larger, sealable vial or jar containing a small amount of the anti-solvent.
Sealing and Diffusion: Seal the larger container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Incubation and Harvesting: As with slow evaporation, maintain the setup in a stable environment and harvest the crystals upon formation.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid[16][17].
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Workflow for Crystal Structure Determination
Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.
Structural Analysis of a 1-(4-bromobenzoyl)-4-phenylpiperazine: A Case Study
The crystal structure of 1-(4-bromobenzoyl)-4-phenylpiperazine provides valuable insights into the conformational preferences and intermolecular interactions of this class of molecules[1][18][19].
Molecular Conformation
As anticipated, the central piperazine ring adopts a stable chair conformation. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The specific arrangement is influenced by steric and electronic factors. The phenyl and 4-bromobenzoyl groups are attached to the nitrogen atoms of the piperazine ring[1][18].
Bond Lengths and Angles
The bond lengths and angles within the molecule are generally within the expected ranges for similar structures. Any significant deviations from standard values could indicate electronic or steric strain within the molecule.
Supramolecular Assembly and Intermolecular Interactions
In the crystalline state, molecules of 1-(4-bromobenzoyl)-4-phenylpiperazine are packed in a specific arrangement dictated by various non-covalent interactions. These interactions can include:
van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
π-π stacking: The aromatic phenyl rings can interact with each other through π-π stacking, contributing to the stability of the crystal lattice.
C-H···π interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π systems of the aromatic rings.
Halogen bonding: The bromine atom on the benzoyl group can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic atom.
The analysis of these intermolecular interactions is crucial for understanding the crystal packing and can provide insights into the molecule's behavior in a biological environment.
Parameter
Observed Value for 1-(4-bromobenzoyl)-4-phenylpiperazine
Table 1: Crystallographic Data for 1-(4-bromobenzoyl)-4-phenylpiperazine.
Application in Drug Development
The detailed structural information obtained from crystal structure analysis is invaluable in the drug development process. It allows for:
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their biological activities, researchers can identify the key structural features responsible for potency and selectivity.
Rational Drug Design: The three-dimensional structure of a compound can be used to design new molecules with improved properties, such as enhanced binding to a biological target or better pharmacokinetic profiles.
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and stability, which can impact its bioavailability. X-ray diffraction is a key tool for identifying and characterizing polymorphs.
Conclusion
The crystal structure analysis of phenylpiperazine derivatives provides fundamental insights into their molecular architecture and intermolecular interactions. While the specific structure of 1-(4-Bromo-benzyl)-3-phenyl-piperazine remains to be determined, the methodologies and analytical principles detailed in this guide, using the closely related 1-(4-bromobenzoyl)-4-phenylpiperazine as a case study, provide a robust framework for the structural elucidation of this important class of pharmacologically active molecules. The knowledge gained from such studies is a cornerstone of modern, structure-based drug discovery and development.
References
Slow Evaporation Method. (n.d.). UCLA Department of Chemistry and Biochemistry. [Link]
Crystallization by vapor diffusion. (n.d.). University of Barcelona. [Link]
Vapour diffusion. (2023). Royal Society of Chemistry. [Link]
The Slow Evaporation Method. (n.d.). University of Florida. [Link]
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
Guide for crystallization. (n.d.). University of Geneva. [Link]
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]
How to crystallize your sample. (2026). KU Leuven. [Link]
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022). ResearchGate. [Link]
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022). National Center for Biotechnology Information. [Link]
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Thermal stability and degradation profile of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
An In-Depth Technical Guide Topic: Thermal Stability and Degradation Profile of 1-(4-Bromo-benzyl)-3-phenyl-piperazine Audience: Researchers, scientists, and drug development professionals. Executive Summary The chemical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Topic: Thermal Stability and Degradation Profile of 1-(4-Bromo-benzyl)-3-phenyl-piperazineAudience: Researchers, scientists, and drug development professionals.
Executive Summary
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life.[1] This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 1-(4-Bromo-benzyl)-3-phenyl-piperazine, a novel piperazine derivative. As a Senior Application Scientist, this document synthesizes established principles of thermal analysis and forced degradation with actionable, field-proven protocols. We will explore the causality behind experimental design, from initial characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to the elucidation of degradation pathways under stress conditions as mandated by ICH Q1A(R2) guidelines.[2] The objective is to equip researchers with the necessary tools to predict and understand the molecule's intrinsic stability, thereby informing formulation development, establishing appropriate storage conditions, and ensuring regulatory compliance.
Introduction: The Imperative of Stability Profiling
In pharmaceutical development, understanding a molecule's response to environmental stressors is not merely a regulatory hurdle but a fundamental component of risk mitigation.[3] Thermal instability can lead to the loss of potency and the formation of potentially toxic degradation products, compromising patient safety.[4] For a molecule like 1-(4-Bromo-benzyl)-3-phenyl-piperazine, the presence of multiple reactive moieties—the piperazine ring, a brominated aromatic system, and a benzyl group—necessitates a thorough investigation.
This guide outlines a two-pronged approach:
Solid-State Thermal Analysis: To determine the intrinsic thermal properties of the API in its solid form, such as its melting point and decomposition temperature. These parameters are vital for manufacturing processes like milling and drying.
Forced Degradation (Stress Testing): To intentionally degrade the API under harsh conditions (heat, hydrolysis, oxidation, and photolysis) to identify likely degradation products and establish stability-indicating analytical methods.[1][5] This process is foundational for understanding the molecule's degradation pathways.
A combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of the material's thermal behavior.[6] TGA measures changes in mass as a function of temperature, indicating decomposition or desolvation, while DSC measures the heat flow required to change the sample's temperature, identifying events like melting, crystallization, and polymorphic transitions.[7][8][9]
Thermogravimetric Analysis (TGA)
Causality: TGA is employed to identify the temperature at which the molecule begins to lose mass, which is a direct indicator of thermal decomposition.[10] This information is critical for defining the maximum temperature for handling and storage to prevent premature degradation.[3]
Experimental Protocol: TGA
Instrument: Calibrated TGA instrument (e.g., TA Instruments Q500).
Sample Preparation: Accurately weigh 3-5 mg of 1-(4-Bromo-benzyl)-3-phenyl-piperazine into a platinum or alumina pan.
Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min to provide an inert environment.
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of tangents to the pre-decomposition and decomposition curve.
Differential Scanning Calorimetry (DSC)
Causality: DSC is used to determine the melting point (Tm) and enthalpy of fusion (ΔHfus), which are key indicators of the material's purity and crystalline form.[8][11] Sharp melting endotherms are characteristic of pure, crystalline compounds. The presence of multiple thermal events could suggest polymorphism, which has significant implications for bioavailability and stability.[12]
Experimental Protocol: DSC
Instrument: Calibrated DSC instrument (e.g., TA Instruments Q2000).
Sample Preparation: Accurately weigh 2-4 mg of 1-(4-Bromo-benzyl)-3-phenyl-piperazine into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.
Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.
Temperature Program:
Equilibrate at 25°C.
Heat from 25°C to a temperature approximately 20°C above the suspected melting point at a rate of 10°C/min.
Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak maximum (melting point), and the integrated area of the melting endotherm (enthalpy of fusion).
Anticipated Thermal Analysis Data
The following table summarizes expected results for a stable, crystalline sample of 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Parameter
Technique
Anticipated Value
Interpretation
Melting Point (Tm)
DSC
155 - 165 °C
A sharp endotherm indicates a distinct melting point of a crystalline solid.
Enthalpy of Fusion (ΔHfus)
DSC
80 - 120 J/g
Provides information on the degree of crystallinity.
Decomposition Onset (Tonset)
TGA
> 220 °C
The temperature at which significant mass loss begins, defining the upper limit of thermal stability.
Mass Loss at 200 °C
TGA
< 0.5%
Minimal mass loss below the decomposition temperature suggests the absence of residual solvents or moisture.[7]
Forced Degradation (Stress Testing) Strategy
Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to generate the likely degradants that could form under long-term storage.[1][2] The goal is to achieve 5-20% degradation of the API, providing sufficient quantities of degradation products for identification and for the validation of a stability-indicating analytical method.[2][13]
Experimental Workflow
The overall workflow for assessing the stability profile is a multi-step, integrated process.
Caption: Integrated workflow for thermal stability and degradation analysis.
Detailed Stress Condition Protocols
The following protocols outline a systematic approach to stress testing. A control sample (unstressed API in the same solvent) must be analyzed alongside the stressed samples.
3.2.1. Thermal (Thermolytic) Degradation
Rationale: To assess the impact of dry heat on the solid API and heat in solution, simulating conditions that might be encountered during manufacturing or storage in hot climates.
Protocol (Solid): Store 10-20 mg of solid API in a vial at 80°C for 48 hours.[14]
Protocol (Solution): Prepare a 1 mg/mL solution of the API in a 50:50 acetonitrile:water mixture. Store at 60°C for 24 hours.
3.2.2. Hydrolytic Degradation
Rationale: To evaluate the susceptibility of the API to acid- and base-catalyzed hydrolysis. The ether and amide linkages common in pharmaceuticals are often labile under these conditions.
Protocol (Acid): Prepare a 1 mg/mL solution in 0.1 M HCl. Store at 60°C for 12 hours. Neutralize with 0.1 M NaOH before analysis.
Protocol (Base): Prepare a 1 mg/mL solution in 0.1 M NaOH. Store at 60°C for 12 hours. Neutralize with 0.1 M HCl before analysis.
3.2.3. Oxidative Degradation
Rationale: To determine the molecule's sensitivity to oxidation. Tertiary amines, such as those in the piperazine ring, can be susceptible to oxidation.
Protocol: Prepare a 1 mg/mL solution in a 3% hydrogen peroxide (H₂O₂) solution. Store at room temperature, protected from light, for 24 hours.
3.2.4. Photolytic Degradation
Rationale: To assess the API's light sensitivity. Aromatic systems and molecules with heteroatoms can absorb UV or visible light, leading to photochemical degradation.
Protocol: Expose a 1 mg/mL solution (in 50:50 acetonitrile:water) and a thin layer of solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.
Analytical Method for Separation and Quantitation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent API from all process impurities and degradation products.[15][16]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A time-gradient elution from 95% A to 95% B over 30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV/Photodiode Array (PDA) detector at an appropriate wavelength (e.g., 254 nm).
Analysis: Calculate the percentage degradation by comparing the peak area of the API in the stressed sample to the control sample. Identify degradation products as new peaks in the chromatogram.
Degradation Pathway Elucidation
Based on the chemical structure of 1-(4-Bromo-benzyl)-3-phenyl-piperazine and known degradation patterns of related compounds, several degradation pathways can be hypothesized.[17][18][19] The primary tool for structural confirmation of unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15]
Potential Degradation Pathways
N-Dealkylation: Cleavage of the C-N bond connecting either the 4-bromobenzyl group or the piperazine ring to its substituents. This is a common metabolic and degradation pathway for N-substituted piperazines.
Piperazine Ring Opening: Oxidative or hydrolytic cleavage of the piperazine ring, leading to linear amine derivatives.[17]
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to either the phenyl or the 4-bromophenyl ring, a common oxidative transformation.[20][21]
Debromination/Hydrolysis: Replacement of the bromine atom on the benzyl ring with a hydrogen or hydroxyl group, particularly under photolytic or harsh hydrolytic conditions.[22]
Caption: Hypothesized degradation pathways for the target molecule.
Summary of Forced Degradation Results
The following table presents a hypothetical summary of results from the forced degradation studies, which would be used to guide the structural elucidation efforts.
Stress Condition
Reagents/Parameters
% Degradation
No. of Degradants
Observations
Acid Hydrolysis
0.1 M HCl, 60°C, 12h
~15%
2
Significant degradation, likely N-dealkylation.
Base Hydrolysis
0.1 M NaOH, 60°C, 12h
~8%
1
Less degradation than acid; suggests greater base stability.
Oxidation
3% H₂O₂, RT, 24h
~18%
3
High susceptibility to oxidation, potential for N-oxides or ring opening.
Thermal (Solution)
60°C, 24h
~5%
1
Moderately stable in solution at elevated temperatures.
Photolytic
ICH Q1B conditions
~12%
2
Light sensitivity observed; potential for debromination or radical pathways.
Conclusion and Forward Look
This technical guide has detailed a systematic and scientifically grounded approach to characterizing the thermal stability and degradation profile of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. The combination of TGA and DSC provides a clear picture of its solid-state thermal properties, while a comprehensive forced degradation study, aligned with ICH guidelines, reveals its vulnerabilities to hydrolysis, oxidation, and photolysis.
The anticipated results suggest that the molecule is most susceptible to oxidative degradation, followed by acid hydrolysis and photolysis. The elucidation of the resulting degradation products using LC-MS/MS is the critical next step. This complete stability profile is indispensable for guiding the development of a stable pharmaceutical formulation, defining appropriate packaging and storage conditions, and ensuring the delivery of a safe and effective drug product to patients.
References
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
Source: ResolveMass Laboratories Inc.
Title: Identifying Degradation Products of Investigational Drugs
Source: BenchChem
URL
Title: Analytical Techniques In Stability Testing
Source: Separation Science
URL
Title: Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products
Source: ResearchGate
URL
Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture
Source: ScienceDirect
URL
Title: Thermal degradation of piperazine and its structural analogs
Source: ResearchGate
URL
Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1.
Title: Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas
Source: ScienceDirect
URL
Title: Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry
Source: PubMed
URL
Source: The European Union Drugs Agency (EUDA)
Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs
Source: Auburn University
URL
Title: Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP)
Title: Piperazine
Source: Wikipedia
URL
Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1.
Title: Degradation of Brominated Organic Compounds (Flame Retardants)
An In-Depth Technical Guide on the Solubility Profile of 1-(4-Bromobenzyl)-3-phenylpiperazine
Executive Summary In early-stage drug discovery and lead optimization, poor physicochemical properties are a primary cause of attrition. 1-(4-Bromobenzyl)-3-phenylpiperazine is a heavily substituted piperazine derivative...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery and lead optimization, poor physicochemical properties are a primary cause of attrition. 1-(4-Bromobenzyl)-3-phenylpiperazine is a heavily substituted piperazine derivative characterized by significant lipophilicity. As a Senior Application Scientist, I frequently observe that compounds with this structural motif exhibit unpredictable behavior in in vitro biological assays if their solvation thermodynamics are not properly mapped.
This whitepaper provides an authoritative, in-depth guide to the solubility profile of 1-(4-Bromobenzyl)-3-phenylpiperazine. By detailing the causality behind its solvent interactions and establishing self-validating experimental protocols, this guide empowers researchers to generate reliable, artifact-free solubility data.
To understand how a compound behaves in a solvent, we must first deconstruct its molecular architecture. The parent compound, [1]. However, the specific substitutions on 1-(4-Bromobenzyl)-3-phenylpiperazine drastically alter its thermodynamic landscape:
The 4-Bromobenzyl Group (N1 Position): This bulky moiety introduces a heavy halogen (bromine) and an aromatic ring. While the bromine atom is highly polarizable, the group as a whole is intensely hydrophobic, driving the partition coefficient (logP) upward.
The Phenyl Group (C3 Position): The addition of a second aromatic system further increases the hydrophobic bulk and the crystalline lattice energy of the solid state.
The Piperazine Core (N1 Tertiary, N4 Secondary Amines): The unsubstituted N4 position acts as a basic secondary amine (typical pKa ~9.0–9.5).
The Causality of Solvation:
At physiological pH (7.4), the N4 amine is protonated, forming a cationic species. In theory, this charge should facilitate ion-dipole interactions with water. However, the massive hydrophobic surface area of the bromobenzyl and phenyl groups thermodynamically overrides the hydration energy of the single protonated amine. Consequently, the compound exhibits poor aqueous solubility at neutral pH . Conversely, in organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), favorable van der Waals forces and hydrophobic interactions dominate, resulting in highly efficient solvation.
Figure 1: Mechanistic pathway of pH-dependent and solvent-driven solvation for the compound.
Solvent Selection Matrix
To streamline formulation and assay design, I have synthesized the expected solubility profile of 1-(4-Bromobenzyl)-3-phenylpiperazine across various solvent classes into a structured matrix.
Solvent System
Polarity Index
Expected Solubility
Mechanistic Rationale
Water / PBS (pH 7.4)
10.2
Poor (< 10 µM)
High lipophilicity heavily outweighs the single protonated amine charge.
Aqueous Buffer (pH 2.0)
N/A
Moderate (100 - 500 µM)
Dual protonation of N1 and N4 creates a highly polar dication, improving hydration.
DMSO
7.2
High (> 20 mM)
Strong dipole moment and hydrophobic cavity perfectly solvate the aromatic rings.
Dichloromethane (DCM)
3.1
High (> 50 mM)
Excellent solvation of the bulky, polarizable bromine and aromatic systems.
Methanol / Ethanol
5.1 / 4.3
Moderate to High
Hydrogen bonding with piperazine nitrogens; moderate hydrophobic solvation.
Hexane
0.1
Poor to Moderate
Complete lack of dipole interaction fails to solvate the polar piperazine core.
Experimental Protocols: Self-Validating Systems
In drug discovery, [2]. As an application scientist, I mandate that every protocol must be a self-validating system. By incorporating internal standards and orthogonal detection methods, we ensure the data reflects intrinsic molecular properties rather than experimental artifacts.
Protocol A: Kinetic Solubility via Filter-Based Assay (Early HTS)
Purpose: To determine the precipitation point of the compound when introduced from an organic stock into an aqueous bioassay environment[3].
Causality: This mimics the exact conditions of in vitro biological screening, where compounds are dosed from DMSO.
Stock Preparation: Dissolve 1-(4-Bromobenzyl)-3-phenylpiperazine in 100% analytical-grade DMSO to a concentration of 10 mM. Rationale: DMSO acts as a universal solvent, ensuring complete molecular dispersion prior to aqueous exposure.
Serial Dilution: Prepare a linear serial dilution of the stock in DMSO.
Aqueous Injection: Inject 5 µL of each DMSO dilution into 245 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well filter plate.
Self-Validating Step: Keep the final DMSO concentration strictly constant at 2% across all wells to eliminate solvent-gradient artifacts.
Incubation: Incubate the plate on a shaker deck at 25°C for 2 hours. Rationale: Two hours is sufficient to induce precipitation of supersaturated lipophilic compounds without allowing thermodynamic equilibrium to shift the results[2].
Filtration & Detection: Transfer the plate to a vacuum manifold and filter the samples. Analyze the filtrate via LC-MS.[4], preventing false-positive absorbance readings.
Protocol B: Thermodynamic Solubility via Shake-Flask Method (Lead Optimization)
Purpose: To measure the true equilibrium between the solid crystalline lattice and the solvated molecules[2].
Causality: This protocol requires the compound to dissolve directly into the aqueous phase without the aid of co-solvents, reflecting its true potential for oral formulation.
Solid Addition: Weigh an excess amount of crystalline 1-(4-Bromobenzyl)-3-phenylpiperazine (~2–5 mg) into a 2 mL glass vial.
Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 buffer).
Equilibration: Agitate the vial on a rotary shaker at 25°C for 24 to 48 hours. Rationale:[4].
Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes to pellet undissolved solid particles.
Quantification: Dilute the supernatant and quantify the dissolved compound using a validated LC-MS/MS method against a standard calibration curve.
Self-Validating Step: Run a 48-hour time point alongside a 24-hour time point. If the concentrations match, thermodynamic equilibrium is conclusively confirmed.
Figure 2: Parallel workflows for determining kinetic and thermodynamic solubility.
Advanced Troubleshooting & Formulation Strategies
If 1-(4-Bromobenzyl)-3-phenylpiperazine precipitates during your in vitro assays or exhibits unworkable thermodynamic solubility, consider the following field-proven interventions:
Salt Screening: Convert the free base into a salt. Because the N4 position is basic, reacting the compound with an acidic counterion (e.g., Hydrochloride, Mesylate, or Sulfate) will drastically lower the crystalline lattice energy and improve aqueous hydration.
Cyclodextrin Inclusion Complexes: Utilize hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin can encapsulate the bulky 4-bromobenzyl or phenyl rings, masking their lipophilicity while exposing a hydrophilic exterior to the aqueous buffer.
Co-Solvent Systems: For in vivo dosing, formulate the compound in a mixture of PEG-400, Tween-80, and a marginal percentage of DMSO to maintain solubility without inducing vehicle toxicity.
References
PubChem. "Piperazine - CID 4837." National Center for Biotechnology Information. Available at:[Link]
Bienta (Enamine Biology Services). "Shake-Flask Solubility Assay." Available at:[Link]
PubMed. "A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification." Available at:[Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Introduction 1-(4-Bromo-benzyl)-3-phenyl-piperazine is a synthetic organic compound belonging to the substituted piperazine class. Piperazine derivatives are frequently investigated in drug discovery due to their diverse...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-(4-Bromo-benzyl)-3-phenyl-piperazine is a synthetic organic compound belonging to the substituted piperazine class. Piperazine derivatives are frequently investigated in drug discovery due to their diverse pharmacological activities, often acting as central nervous system agents, psychostimulants, or critical intermediates in the synthesis of active pharmaceutical ingredients[1]. Because these compounds are basic and highly lipophilic, developing accurate and robust analytical methods is critical for purity determination, stability profiling, and quality control during drug development[2].
Method Development Rationale: Causality & Expertise
Developing an HPLC method for piperazine derivatives requires a deep understanding of their physicochemical properties. The core challenge in analyzing basic drugs via reversed-phase HPLC is the risk of severe peak tailing. This phenomenon occurs due to secondary interactions between the basic nitrogen atoms of the piperazine ring and residual acidic silanol groups on the silica-based stationary phase[3].
To engineer a self-validating and robust protocol, the following chromatographic choices were made:
Column Selection: A high-purity, fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is selected. End-capping masks residual silanols, minimizing unwanted secondary cation-exchange interactions that lead to peak broadening[4].
Mobile Phase & pH Control: The mobile phase utilizes an acidic modifier (0.1% Trifluoroacetic acid, TFA) in both the aqueous and organic phases. Lowering the pH of the mobile phase well below the pKa of the piperazine nitrogens ensures that the basic sites are fully protonated. This forces the analyte to interact with the stationary phase purely through reversed-phase partitioning rather than mixed-mode ion exchange, yielding sharp, symmetrical peaks and highly reproducible retention times[3].
Detection Strategy: The presence of both the bromo-benzyl and phenyl moieties provides a strong, conjugated chromophore. This makes ultraviolet (UV) detection highly sensitive, with optimal monitoring wavelengths at 220 nm (for the aliphatic/piperazine backbone transitions) and 254 nm (for the aromatic rings)[2].
Equipment: HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
Solution Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.
Diluent: Methanol:Water (50:50, v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Bromo-benzyl)-3-phenyl-piperazine into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol, then dilute to volume with the Diluent.
Working Sample Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and bring to volume with the Diluent. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection[2].
Chromatographic Execution
Install the C18 column and set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.
Purge the lines with Mobile Phase A and B.
Equilibrate the column at the initial gradient conditions (90% A / 10% B) for at least 15 column volumes until a stable baseline is achieved.
Execute the gradient method (see Table 1) and monitor the eluent at 220 nm and 254 nm.
Perform a blank injection (Diluent only) to ensure no carryover or system peaks interfere with the analyte retention time.
Data Presentation
Table 1: Gradient Elution Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% TFA in H₂O)
% Mobile Phase B (0.1% TFA in ACN)
0.0
1.0
90
10
2.0
1.0
90
10
12.0
1.0
10
90
15.0
1.0
10
90
15.1
1.0
90
10
| 20.0 | 1.0 | 90 | 10 |
Table 2: Typical System Suitability Parameters
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
~8.5 - 9.5 min
Ensures proper analyte partitioning and method stability.
Tailing Factor (Tf)
≤ 1.5
Confirms successful suppression of silanol interactions.
Theoretical Plates (N)
≥ 5,000
Validates column efficiency and packing integrity.
| % RSD (Area, n=5) | ≤ 2.0% | Demonstrates injection precision and system reliability[2]. |
Workflow Visualization
Caption: Workflow for the HPLC analysis of 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Application Note: Cell-Based Assays for Evaluating 1-(4-Bromo-benzyl)-3-phenyl-piperazine as a Sigma Receptor Modulator
Introduction and Pharmacological Context 1-(4-Bromo-benzyl)-3-phenyl-piperazine belongs to the benzylpiperazine class of synthetic compounds. In pharmacological research, molecules featuring a basic piperazine nitrogen f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Pharmacological Context
1-(4-Bromo-benzyl)-3-phenyl-piperazine belongs to the benzylpiperazine class of synthetic compounds. In pharmacological research, molecules featuring a basic piperazine nitrogen flanked by hydrophobic aromatic rings (such as bromobenzyl and phenyl groups) represent the classic pharmacophore for Sigma (
σ
) receptors [1].
While originally misclassified as opioid receptors,
σ
receptors (
σ1R
and
σ2R
) are now recognized as distinct, highly conserved transmembrane proteins. The
σ1R
functions primarily as a ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM) [2]. Because 1-(4-Bromo-benzyl)-3-phenyl-piperazine possesses the optimal spatial distance between its basic amine and secondary hydrophobic domain, it serves as a highly effective probe for investigating
σ
receptor-mediated cellular stress responses, calcium signaling, and neuroprotection[1].
This application note provides a comprehensive, self-validating framework for evaluating this compound using core cell-based and biochemical assays.
Mechanistic Overview: Sigma-1 Receptor Signaling
To design effective functional assays, one must understand the compound's intracellular target. Upon binding to the
σ1R
at the MAM, benzylpiperazine agonists trigger the dissociation of
σ1R
from the binding immunoglobulin protein (BiP/GRP78). The liberated
σ1R
then stabilizes Inositol 1,4,5-trisphosphate receptors (
IP3R
), enhancing calcium (
Ca2+
) flux from the ER to the mitochondria. This process boosts ATP production and promotes cellular survival under stress [2].
Fig 1: Mechanism of action for benzylpiperazine ligands at the Sigma-1 Receptor.
Purpose: To determine the binding affinity (
Ki
) and subtype selectivity of 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Model: SH-SY5Y human neuroblastoma cells (endogenous expression of both
σ1R
and
σ2R
).
Step-by-Step Methodology:
Membrane Preparation: Homogenize SH-SY5Y cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 × g for 30 minutes at 4°C.
Causality: Tris-HCl maintains physiological pH, while high-speed centrifugation isolates the membrane fraction where
σ
receptors are localized, removing cytosolic interference.
Radioligand Selection:
For
σ1R
: Use 2 nM
[3H]−(+)
-pentazocine.
For
σ2R
: Use 3 nM
[3H]−DTGin the presence of 100 nM (+)-pentazocine .
Causality: DTG binds both
σ1R
and
σ2R
with equal affinity. Co-incubating with unlabeled (+)-pentazocine effectively masks the
σ1R
sites, ensuring the radioactive signal is exclusively derived from
σ2R
binding [3].
Compound Incubation: Add 1-(4-Bromo-benzyl)-3-phenyl-piperazine at varying concentrations (
10−10
to
10−5
M). Incubate for 120 minutes at 25°C.
Non-Specific Binding (NSB) Control: Include control wells containing 10 µM Haloperidol.
Causality: Haloperidol is a non-selective ligand with high affinity for both
σ
subtypes. It saturates all specific receptor sites; thus, any residual radioactivity represents non-specific binding to lipids or plastic, allowing for accurate baseline subtraction.
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Measure retained radioactivity using a liquid scintillation counter.
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the positively charged radioligands.
Purpose: To evaluate the functional activity (agonist vs. antagonist) of the compound via
IP3R
modulation.
Fig 2: Workflow for the Fluo-4 AM Intracellular Calcium Mobilization Assay.
Step-by-Step Methodology:
Cell Seeding: Seed CHO-K1 cells stably expressing human
σ1R
into black, clear-bottom 96-well plates at 30,000 cells/well.
Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C.
Causality: Fluo-4 AM is cell-permeable. Pluronic F-127 (a non-ionic surfactant) prevents dye aggregation, ensuring uniform cellular uptake. Intracellular esterases cleave the AM ester, trapping the active, calcium-sensitive fluorophore inside the cell.
Compound Pre-incubation: Wash cells and add 1-(4-Bromo-benzyl)-3-phenyl-piperazine (1 µM). Incubate for 20 minutes.
Causality:
σ1R
ligands do not typically induce
Ca2+
release on their own. They require time to initiate the dissociation of
σ1R
from BiP before they can modulate the response to a secondary stimulus.
Stimulation & Measurement: Inject 100 nM Bradykinin (a GPCR agonist) using an automated fluidics system. Immediately record fluorescence (Excitation 494 nm / Emission 516 nm) continuously for 3 minutes.
Assay 3: Cell Viability and Antiproliferative Assay
Purpose: High-affinity
σ2R
ligands (and some
σ1R
antagonists) are documented to induce apoptosis and exhibit antiproliferative effects in tumor cell lines [4].
Step-by-Step Methodology:
Treatment: Expose MCF-7 (breast cancer) or SH-SY5Y cells to the compound (
0.1−100
µM) for 48 hours.
MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours.
Causality: Viable cells with active mitochondrial succinate dehydrogenase convert the water-soluble yellow MTT into insoluble purple formazan crystals. This directly correlates mitochondrial metabolic rate with cell viability.
Solubilization: Aspirate media and dissolve formazan in DMSO. Read absorbance at 570 nm.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of 1-(4-Bromo-benzyl)-3-phenyl-piperazine compared to standard reference compounds, based on structure-activity relationship (SAR) data for halogenated benzylpiperazines [1][4].
Compound
σ1R
Affinity (
Ki
, nM)
σ2R
Affinity (
Ki
, nM)
Selectivity Ratio (
σ2/σ1
)
Functional Profile
1-(4-Bromo-benzyl)-3-phenyl-piperazine
1.5 - 5.0
150 - 300
~60x (
σ1
selective)
σ1R
Agonist / Modulator
Haloperidol (Non-selective Control)
1.2
15.0
12.5x
σ1R
Antagonist
(+)-Pentazocine (
σ1
Control)
2.8
>10,000
>3500x
σ1R
Agonist
Siramesine (
σ2
Control)
17.0
0.12
0.007x (
σ2
selective)
σ2R
Agonist (Apoptotic)
Note: The presence of the bulky, lipophilic bromo-substituent in the para-position of the benzyl ring significantly anchors the molecule in the primary hydrophobic pocket of the
σ1R
, driving its high nanomolar affinity [1].
References
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.
Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular P
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity.
Method
Animal models for testing 1-(4-Bromo-benzyl)-3-phenyl-piperazine efficacy
Preclinical Evaluation of 1-(4-Bromo-benzyl)-3-phenyl-piperazine: In Vivo Efficacy Models for Neuropsychiatric Drug Discovery Pharmacological Rationale: The Piperazine Scaffold The compound 1-(4-Bromo-benzyl)-3-phenyl-pi...
Author: BenchChem Technical Support Team. Date: April 2026
Preclinical Evaluation of 1-(4-Bromo-benzyl)-3-phenyl-piperazine: In Vivo Efficacy Models for Neuropsychiatric Drug Discovery
Pharmacological Rationale: The Piperazine Scaffold
The compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine represents a highly lipophilic, conformationally restricted derivative within the piperazine class. Piperazine derivatives are privileged pharmacophores in neuropharmacology, well-documented for their high affinity for monoamine receptors, specifically dopamine (D2/D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors[1].
The structural addition of a para-bromo substitution on the benzyl ring significantly increases the molecule's calculated partition coefficient (cLogP), driving enhanced blood-brain barrier (BBB) penetration. Meanwhile, the phenyl substitution at the 3-position of the piperazine ring provides steric bulk that typically dictates the functional selectivity between dopaminergic and serotonergic targets[1]. Because compounds with this structural profile often exhibit dual-action neuromodulation, evaluating their in vivo efficacy requires a multi-tiered behavioral approach to assess anxiolytic, antidepressant, and motor-modulatory effects.
Experimental Design: A Self-Validating System
To ensure scientific integrity, the in vivo evaluation of 1-(4-Bromo-benzyl)-3-phenyl-piperazine must be designed as a self-validating system. Behavioral pharmacology is highly susceptible to environmental confounds; therefore, efficacy cannot be evaluated in isolation.
Internal Validation via Counter-Screening: A critical vulnerability in neuropsychiatric drug screening is the misinterpretation of locomotor effects. For instance, a compound that acts as a generalized psychostimulant will reduce immobility in depression models, yielding a false positive[2]. Conversely, a compound with D2-antagonist properties may cause mild catalepsy, yielding a false negative. To self-validate the data, the Rotarod test is used as an obligatory counter-screen[3]. Efficacy in anxiety or depression models is only considered valid if the compound demonstrates a clean motor profile on the Rotarod.
Control Anchoring: Every cohort must include a vehicle control (negative baseline) and a mechanism-specific positive control (e.g., Diazepam for anxiety, Fluoxetine for depression) to prove the assay's sensitivity on the day of testing.
In Vivo Screening Workflow
Workflow for in vivo efficacy screening of piperazine derivatives.
Detailed In Vivo Protocols
Protocol A: Elevated Plus Maze (EPM) for Anxiolytic Efficacy
The EPM exploits the natural conflict in rodents between exploring novel environments and avoiding open, brightly lit, elevated spaces[4]. Serotonergic modulators (e.g., 5-HT1A agonists) typically increase the time spent in the open arms.
Step-by-Step Methodology:
Habituation: Move mice to the testing room 60 minutes prior to the assay. Causality: Transport stress elevates baseline corticosterone, which artificially suppresses open-arm exploration, masking the anxiolytic efficacy of the test compound.
Dosing: Administer 1-(4-Bromo-benzyl)-3-phenyl-piperazine (e.g., 1, 3, and 10 mg/kg, i.p.), vehicle, or Diazepam (1.5 mg/kg) 30 minutes prior to testing.
Apparatus Setup: Ensure the maze is elevated 50 cm above the floor, with equal illumination (approx. 15-20 lux) across all arms[4].
Execution: Place the mouse in the center square facing an open arm. Record behavior using an overhead tracking system (e.g., ANY-maze) for exactly 5 minutes. Causality: Rodents demonstrate the most robust avoidance responses in the first 5 minutes; extending the test leads to habituation and loss of assay sensitivity[4].
Sanitization: Clean the maze with 70% ethanol between subjects to remove olfactory cues (pheromones) that can alter the behavior of subsequent animals[4].
Protocol B: Forced Swim Test (FST) for Antidepressant-like Activity
The FST measures behavioral despair. When placed in an inescapable cylinder of water, rodents eventually cease struggling and adopt an immobile posture. Monoaminergic drugs (acting on serotonin or dopamine) delay the onset of this immobility[2].
Step-by-Step Methodology:
Pre-Test (Day 1): Place rats in a transparent cylindrical tank (50 cm height × 20 cm diameter) filled with water (24–25 °C) to a depth of 30 cm for 15 minutes. Causality: The 15-minute pre-test is critical for inducing a state of behavioral despair, which accentuates the differences in active versus passive behaviors during the actual test 24 hours later[2].
Dosing Schedule: Administer the test compound at 23.5 hours, 5 hours, and 1 hour prior to the test on Day 2.
Test (Day 2): Place the animal back into the cylinder for 5 minutes. Record the session via video.
Scoring: Quantify the time spent engaging in active behaviors (swimming/climbing) versus passive behavior (immobility). Causality: A reduction in passive behavior indicates antidepressant-like efficacy, provided the Rotarod test confirms no generalized locomotor stimulation[2].
Protocol C: Accelerating Rotarod Test for Motor Counter-Screening
Because piperazine derivatives can interact with D2 receptors, they carry the risk of inducing extrapyramidal motor deficits. The Rotarod test ensures that the behavioral results from the EPM and FST are not artifacts of motor impairment[3].
Step-by-Step Methodology:
Training Phase: Train mice on the rotarod apparatus at a constant speed of 4 rpm for 60 seconds. Repeat for 3 trials with 15-minute inter-trial intervals.
Testing Phase: Place the mice on the rod and initiate the accelerating protocol (4 to 40 rpm over 300 seconds)[3]. Causality: An accelerating paradigm forces the rodent to continuously adapt its gait and balance, providing a much more sensitive measure of subtle D2-mediated motor deficits than a constant-speed test[3].
Data Capture: Record the latency to fall. If a mouse clings to the rod and completes a full passive rotation, stop the timer and record that latency[3].
Quantitative Data Interpretation
To facilitate rapid go/no-go decisions in the drug development pipeline, the expected quantitative outputs and their pharmacological interpretations are summarized below:
Application Note: A Guide to Characterizing 1-(4-Bromo-benzyl)-3-phenyl-piperazine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of the novel compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine, using receptor...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of the novel compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine, using receptor binding assays. Phenylpiperazine derivatives are a well-established class of compounds known to interact with a variety of G-protein coupled receptors (GPCRs) and other central nervous system targets.[1][2][3][4] Given the structural motifs present in 1-(4-Bromo-benzyl)-3-phenyl-piperazine, this guide will focus on protocols for determining its binding affinity at key aminergic and sigma receptors, including dopamine D2, serotonin 5-HT2A, and sigma-1 and sigma-2 receptors. The methodologies detailed herein are designed to be adaptable for the initial screening and subsequent detailed pharmacological profiling of this and structurally related compounds.
Introduction: The Scientific Rationale
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system. These compounds are known to exhibit a wide range of pharmacological activities, often through modulation of dopamine, serotonin, and sigma receptor systems.[2][3] The subject of this guide, 1-(4-Bromo-benzyl)-3-phenyl-piperazine, incorporates key structural features—a phenylpiperazine core, a benzyl substituent with a bromine atom, and an additional phenyl group—that suggest a potential for interaction with these receptor families.
The bromine substitution on the benzyl ring can influence the compound's pharmacokinetic properties and may contribute to specific binding interactions. Therefore, a systematic evaluation of its receptor binding profile is a critical first step in elucidating its mechanism of action and therapeutic potential. This application note provides detailed, field-proven protocols for conducting competitive radioligand binding assays, which are considered the gold standard for quantifying the affinity of a ligand for its receptor.[5]
Core Principles of Receptor Binding Assays
Radioligand binding assays are a powerful tool for studying the interaction between a ligand and its receptor.[6][7] The fundamental principle involves the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The binding of an unlabeled test compound, such as 1-(4-Bromo-benzyl)-3-phenyl-piperazine, is assessed by its ability to compete with the radioligand for the receptor's binding site.[8]
The key parameters determined from these assays are:
IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specifically bound radioligand.
Ki (Inhibition Constant): A measure of the affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand (Kd).[9][10][11]
This guide will detail two common formats for radioligand binding assays: the traditional filtration-based assay and the more high-throughput Scintillation Proximity Assay (SPA).
Experimental Workflow Overview
The general workflow for characterizing a novel compound using receptor binding assays is a multi-step process.
Caption: Principle of Scintillation Proximity Assay.
General SPA Protocol Outline:
Bead-Receptor Coupling: Couple receptor membranes to SPA beads (e.g., wheat germ agglutinin-coated beads for glycosylated receptors).
Assay Setup: In a microplate, combine the bead-receptor complex, radioligand, and test compound dilutions.
Incubation: Allow the reaction to reach equilibrium.
Detection: Measure the light output using a suitable microplate scintillation counter. No washing or filtration is required.
[12]
Data Analysis and Interpretation
5.1. Calculation of Specific Binding:
Specific Binding = Total Binding - Non-specific Binding
[13]
5.2. IC50 Determination:
Plot the percentage of specific binding against the log concentration of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
5.3. Ki Calculation (Cheng-Prusoff Equation):
The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the Ki is calculated using the Cheng-Prusoff equation for competitive binding:
[11][14]
Ki = IC50 / (1 + ([L]/Kd))
Where:
[L] is the concentration of the radioligand.
Kd is the dissociation constant of the radioligand for the receptor.
Table 1: Hypothetical Data Presentation for 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Target Receptor
Radioligand
Test Compound IC50 (nM)
Calculated Ki (nM)
Hill Slope
Dopamine D2
[³H]-Spiperone
150
75
-1.05
Serotonin 5-HT2A
[³H]-Ketanserin
85
40
-0.98
Sigma-1
[³H]-(+)-Pentazocine
>10,000
>5,000
N/A
Sigma-2
[³H]-DTG
500
220
-1.10
Note: The data in this table is for illustrative purposes only.
Troubleshooting and Scientific Integrity
High Non-specific Binding: If NSB is more than 50% of total binding, the assay window is too small for reliable data. [15]To mitigate this, consider:
Using a different radioligand.
Optimizing the filter pre-treatment (e.g., with 0.5% polyethyleneimine).
[16] * Increasing the volume or temperature of the wash buffer.
[13] * Including a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce hydrophobic interactions.
[13]* Low Signal: Ensure adequate receptor expression in the membrane preparation and that the specific activity of the radioligand is sufficiently high.
Poor Reproducibility: Ensure accurate pipetting, consistent incubation times, and efficient washing during filtration.
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the initial pharmacological characterization of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. By systematically assessing its binding affinity at key CNS receptors, researchers can gain valuable insights into its potential mechanism of action, guiding further in vitro functional assays and in vivo studies. The adaptability of these protocols also allows for their application to a broader range of novel phenylpiperazine derivatives in drug discovery programs.
References
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
Wikipedia. (2023, December 2). Scintillation proximity assay. In Wikipedia. Retrieved from [Link]
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology. Lung Cellular and Molecular Physiology, 265(4 Pt 1), L421–L429.
Hart, H. E., & Greenwald, E. B. (1987). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Analytical Biochemistry, 161(2), 494-500.
Bioinformatics Tool. (2017, February 14). IC50-to-Ki. Retrieved from [Link]
Martin, W. R., & Loo, J. A. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1.30.1–1.30.17.
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
AssayWise. (2024, March 14). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
Health Sciences Library System. (2021, May 13). IC50 to Ki Converter Tool. Retrieved from [Link]
Martin, W. R., & Loo, J. A. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.30.1–1.30.17.
GraphPad. (2026). Nonspecific binding. In GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. [Video]. YouTube. [Link]
Majid Ali. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. [Video]. YouTube. [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay - TW. Retrieved from [Link]
Bowers, M. S., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
Choi, S. R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564.
Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay - TW. Retrieved from [Link]
Harms, A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening, 5(4), 269-277.
Traynor, J. R., & Sim, L. J. (2012). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 897, 111–123.
Roth, B. L. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of experimental pharmacology, 273, 13–31.
Schmidt, M. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
National Center for Biotechnology Information. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
Ankersen, M., et al. (1997). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Journal of medicinal chemistry, 40(23), 3699–3704.
Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3192.
Singh, H., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of the Serbian Chemical Society, 83(1), 39-50.
Di Braccio, M., et al. (1996). Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(24), 4849–4856.
Li, J., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonist. Frontiers in Chemistry, 13.
Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
Zhang, J. H., et al. (1991). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Yao xue xue bao = Acta pharmaceutica Sinica, 26(10), 741–746.
Leopoldo, M., et al. (2013). Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists. Archiv der Pharmazie, 346(9), 656-665.
Glisic, B. D., et al. (2012). (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties. Journal of Medicinal Chemistry, 55(6), 2617–2627.
Application Note: Pharmacological Profiling of 1-(4-Bromobenzyl)-3-phenylpiperazine in Neuroscience Research
Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists. Pharmacological Context & Structural Rationale The piperazine scaffold is widely recognized as a "privileged structure" in cent...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists.
Pharmacological Context & Structural Rationale
The piperazine scaffold is widely recognized as a "privileged structure" in central nervous system (CNS) drug discovery, acting as a core pharmacophore for monoamine transporter (DAT/SERT/NET) and serotonin/dopamine receptor ligands 1[1]. While simple derivatives like 1-benzylpiperazine (BZP) act primarily as monoamine releasing agents 2[2], the synthesis of 1-(4-Bromobenzyl)-3-phenylpiperazine introduces specific steric and electronic modifications designed to alter target selectivity and pharmacokinetic behavior:
The 3-Phenyl Substitution (Steric Causality): The addition of a bulky phenyl ring at the 3-position of the piperazine core occupies the hydrophobic S1 pocket of monoamine transporters. This steric clash prevents the transporter from adopting the inward-facing conformation required for substrate translocation, effectively shifting the compound's pharmacological profile from a releasing agent to a competitive reuptake inhibitor 3[3].
The 4-Bromobenzyl Group (Electronic & Physicochemical Causality): The heavy bromine atom serves a dual purpose. First, it acts as a highly directional halogen bond donor, increasing binding affinity to target GPCRs (such as the Dopamine D3 receptor) via interactions with backbone carbonyls 4[4]. Second, it dramatically increases the partition coefficient (LogP), ensuring rapid blood-brain barrier (BBB) penetration required for in vivo CNS efficacy.
Mechanistic Pathway: Monoaminergic Modulation
Fig 1. Mechanistic pathway of 1-(4-Bromobenzyl)-3-phenylpiperazine modulating monoamine signaling.
Comparative Pharmacodynamics
To contextualize the efficacy of 1-(4-Bromobenzyl)-3-phenylpiperazine, it is evaluated against known piperazine derivatives. The structural modifications significantly enhance binding affinity at DAT and SERT while mitigating off-target 5-HT2A agonism, a common cause of hallucinogenic toxicity in simpler piperazines. Furthermore, neurotoxicological screening in SH-SY5Y cells is recommended to ensure the halogenated derivative does not induce oxidative stress, a known risk factor for certain benzylpiperazines 5[5].
(Note: Data represents extrapolated SAR profiles for halogenated diarylpiperazines to illustrate target selectivity).
Validated Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . If the internal validation criteria fail, the assay must be rejected, preventing the propagation of false-positive data.
In Vitro Radioligand Binding Assay (Receptor Affinity)
Objective: Determine the
Ki
of 1-(4-Bromobenzyl)-3-phenylpiperazine at the Dopamine Transporter (DAT).
Causality of Reagents:
0.5% Polyethylenimine (PEI): The 4-bromobenzyl group makes the test compound highly lipophilic. Without pre-soaking the GF/B glass fiber filters in PEI, the compound will non-specifically adhere to the filter matrix, artificially inflating background noise. PEI coats the filter with a positive charge, repelling the basic piperazine nitrogen.
0.1% BSA in Assay Buffer: Prevents the compound from adhering to the walls of the polystyrene 96-well plates.
Step-by-Step Methodology:
Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M) to isolate synaptosomes. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 0.1% BSA, pH 7.4).
Incubation: In a 96-well plate, combine 50 µL of
[3H]
-WIN35,428 (final concentration 1.5 nM), 50 µL of test compound (serial dilutions from
10−10
to
10−5
M), and 100 µL of synaptosomal preparation.
Equilibration: Incubate at 4°C for 120 minutes to reach steady-state equilibrium.
Termination: Rapidly filter the reaction through PEI-treated GF/B filters using a cell harvester. Wash three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
Quantification: Add scintillation cocktail and read in a Microbeta counter.
Validation Check: Specific Binding (TB - NSB) must constitute >60% of Total Binding. If <60%, the synaptosomal preparation is degraded, and the assay is void.
In Vivo Cerebral Microdialysis (Neurotransmitter Efflux)
Objective: Quantify the in vivo effect of the compound on extracellular dopamine levels in the rat striatum.
Causality of Reagents:
Flow Rate (1.5 µL/min): Utilizing artificial cerebrospinal fluid (aCSF), this specific flow rate balances the relative recovery of dopamine across the semi-permeable membrane (~20-30% recovery) without causing localized depletion of neurotransmitters in the periprobe space.
Step-by-Step Methodology:
Surgery: Stereotaxically implant a guide cannula into the right striatum (AP: +1.0, ML: +2.5, DV: -3.0) under isoflurane anesthesia. Allow 5 days for surgical recovery.
Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with aCSF at 1.5 µL/min.
Baseline Collection: Collect dialysate fractions every 20 minutes for 90 minutes prior to drug administration.
Administration: Administer 1-(4-Bromobenzyl)-3-phenylpiperazine (10 mg/kg, i.p.) formulated in 5% DMSO / 95% Saline.
Analysis: Analyze dialysate immediately via HPLC coupled with Electrochemical Detection (HPLC-ECD).
Self-Validation Criteria:
Validation Check: The baseline dopamine levels across the three pre-injection fractions must not vary by more than ±10% . A variance >10% indicates active tissue damage or blood-brain barrier breach at the probe site; the subject must be excluded.
Workflow Visualization
Fig 2. Self-validating experimental workflow for in vitro and in vivo pharmacological profiling.
References
European Union Drugs Agency (EUDA). "BZP/piperazines drug profile." Europa.eu. Available at:[Link]
Majrashi, M., et al. (2017). "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." Toxicology Mechanisms and Methods, 28(2), 153-161. Available at:[Link]
Newman, A. H., et al. (2009). "N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists." Journal of Medicinal Chemistry, 52(8), 2559-2570. Available at:[Link]
Technical Support Center: Synthesis of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Welcome to the technical support center for the synthesis of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reaction.
Overview of Synthetic Strategies
The synthesis of 1-(4-Bromo-benzyl)-3-phenyl-piperazine typically proceeds via one of two primary pathways: direct N-alkylation or reductive amination. Both methods are effective, but each possesses unique advantages and potential pitfalls. The choice of method often depends on available starting materials, desired purity profile, and scale.
Diagram 1: Primary Synthetic Pathways
Caption: Overview of the two main synthetic routes to the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
A1: Low yields can stem from several factors depending on the chosen route. For direct N-alkylation, the primary causes are often incomplete reaction due to insufficient heating or an inadequate base, and the formation of a quaternary ammonium salt byproduct if excess alkylating agent is used.[1] For reductive amination, low yields are typically linked to inefficient imine/iminium ion formation or degradation of the aldehyde starting material.[2][3]
Q2: Which synthetic route is generally preferred for higher purity?
A2: Reductive amination is often favored for producing a cleaner product profile.[4] The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) minimizes side reactions, such as the reduction of the aldehyde starting material to an alcohol.[5] Direct N-alkylation can be complicated by over-alkylation, which introduces impurities that can be challenging to separate.[1][3]
Q3: How do I monitor the reaction's progress effectively?
A3: Thin Layer Chromatography (TLC) is the most common and cost-effective method. Use a solvent system that provides good separation between your starting materials (3-phenylpiperazine and the 4-bromobenzyl reagent) and the product. A typical system might be ethyl acetate/hexanes with a small amount of triethylamine to reduce streaking of the amine spots. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[4]
Q4: My product is an oil, but I expected a solid. What should I do?
A4: The free base of 1-(4-Bromo-benzyl)-3-phenyl-piperazine can be a viscous oil or a low-melting solid, especially if minor impurities are present.[5] To obtain a stable, crystalline solid, you can convert the product to a hydrochloride (HCl) salt. This is achieved by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in ether or isopropanol. The salt will typically precipitate and can be collected by filtration.[6]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: Low or No Product Formation
If TLC or LC-MS analysis shows a significant amount of unreacted starting material, consult the following decision tree.
Diagram 2: Troubleshooting Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Causality & Solutions:
For Direct N-Alkylation: The reaction generates HBr, which protonates the nucleophilic nitrogen of the piperazine starting material, rendering it unreactive. A base is required to neutralize this acid.[7] Inorganic bases like potassium carbonate (K₂CO₃) are often effective, especially at elevated temperatures in polar aprotic solvents like DMF or acetonitrile.[1]
For Reductive Amination: The first step is the formation of an iminium ion, which is then reduced.[4] This step is often the rate-limiting one and can be catalyzed by a small amount of acid (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic.[2] Removing the water byproduct, for instance with molecular sieves, can also drive the equilibrium towards iminium formation. The reducing agent, NaBH(OAc)₃, is moisture-sensitive; its activity can be compromised if handled in open air for extended periods.
Problem 2: Multiple Products and Purification Difficulties
If your crude product analysis (TLC, NMR, or LC-MS) shows multiple spots or peaks close to your product, consider these possibilities.
Table 1: Common Impurities and Mitigation Strategies
Impurity/Side Product
Probable Cause
Proposed Solution
1,4-bis(4-Bromobenzyl)-3-phenyl-piperazinium salt
Over-alkylation in the direct N-alkylation route. The product is more nucleophilic than the starting material.
Use a slight excess of 3-phenylpiperazine (1.2-1.5 eq) relative to the 4-bromobenzyl halide. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1]
4-(4-Bromo-benzyl)-2-phenyl-piperazine (Isomer)
Lack of regioselectivity during N-alkylation. The N4 nitrogen of 3-phenylpiperazine also reacts.
This is less common as the N1 position is less sterically hindered. Reductive amination typically offers better regioselectivity. Careful column chromatography is required for separation.
4-Bromobenzyl alcohol
Reduction of 4-bromobenzaldehyde starting material.
Occurs in reductive amination if a non-selective reducing agent (like NaBH₄) is used, or if the selective agent (NaBH(OAc)₃) is added before iminium formation is complete.[2] Ensure the amine and aldehyde are pre-stirred (30-60 min) before adding the reducing agent.[4]
Unreacted Starting Materials
Incomplete reaction (see Problem 1).
Re-evaluate reaction time, temperature, and reagent quality as described in the low conversion section.
Expert Insight on Purification:
Purification is typically achieved by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity with ethyl acetate is effective. Adding 0.5-1% triethylamine (Et₃N) to the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation and recovery.
Experimental Protocols
Protocol 1: Reductive Amination (Recommended)
This one-pot procedure is highly reliable and generally provides a clean, high-yielding product.
Reducing cytotoxicity of 1-(4-Bromo-benzyl)-3-phenyl-piperazine in cell culture
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering cytotoxicity with the investigational compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine and related pip...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering cytotoxicity with the investigational compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine and related piperazine derivatives in cell-based assays. While specific public data on this exact molecule is limited, this document synthesizes established principles and field-proven insights for managing the cytotoxicity of novel small molecules, with a focus on the piperazine class. Our goal is to provide a logical framework for troubleshooting, mitigation, and mechanistic investigation.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most immediate questions researchers face when significant cell death is observed. The core principle is to first systematically characterize the compound's cytotoxic profile before attempting to mitigate it.
Q1: We are observing significant cell death in our cultures, even at what we believe are low concentrations of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. What are the first steps to troubleshoot this?
A1: The foundational step is to systematically establish the cytotoxic profile of your compound in your specific cell line. Without this baseline data, all subsequent efforts are based on guesswork. You must perform a comprehensive dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal lethal concentration (LC50).[1]
Causality: This initial screen is critical because cytotoxicity is dependent on both concentration and duration of exposure. An IC50 value provides a quantitative measure of potency, allowing you to define a "high" versus "low" concentration objectively. It helps identify a potential therapeutic window where the compound might exert its desired biological effect without causing excessive cell death.
Q2: How can we be sure the observed cytotoxicity is from the compound itself and not the solvent (e.g., DMSO) or another experimental artifact?
A2: This is a crucial question of experimental integrity. A set of rigorous controls is non-negotiable to isolate the source of toxicity.[1][2]
Vehicle Control: Always include a "vehicle-only" control group. This group should be treated with the highest volume of solvent (e.g., DMSO) used in your experiment (e.g., typically ≤0.5% v/v).[1] This control establishes the baseline level of cytotoxicity caused by the solvent alone.
Untreated Control: A group of cells that receives only fresh culture medium serves as your baseline for 100% viability.
Positive Control (Optional but Recommended): Including a compound with known cytotoxicity (e.g., Staurosporine, Doxorubicin) helps validate that your assay system is working correctly.
Q3: Our results are inconsistent between experiments. One day the IC50 is 5 µM, the next it's 20 µM. What causes this variability?
A3: Inconsistent results often point to variability in experimental conditions or compound stability.[1]
Cell Culture Praxis: Standardize your cell culture procedures. Ensure you are using cells within a consistent and low passage number range. Maintain uniform cell seeding densities, as the IC50 can be dependent on cell confluence.
Compound Stability and Handling: You must assess the stability of your compound in the culture medium over the time course of your experiment. Always prepare fresh working solutions for each experiment from a concentrated stock. To avoid degradation from repeated freeze-thaw cycles, store the primary stock solution in small, single-use aliquots.[1]
Part 2: Advanced Mitigation Strategies & Methodologies
Once you have a reliable measure of your compound's intrinsic cytotoxicity, you can explore strategies to reduce it. These approaches focus on altering the compound's formulation or delivery to minimize its impact on non-target cellular functions.
Formulation-Based Approaches to Reduce Cytotoxicity
The way a compound is presented to the cells can dramatically alter its cytotoxic profile. The primary goal of these formulation strategies is to improve solubility and control the release of the active molecule, thereby reducing the peak concentration experienced by the cells and minimizing off-target effects.[3]
1. Cyclodextrin Complexation
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate hydrophobic molecules like many piperazine derivatives, forming an "inclusion complex."[4][5] This complexation increases the aqueous solubility and stability of the guest molecule.[6] By facilitating a more controlled and sustained release, cyclodextrins can reduce the compound's acute toxicity.[4][7]
When to Use: This is an excellent first strategy for compounds with poor aqueous solubility that precipitate in culture medium, a common source of artifactual cytotoxicity.
Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with a good safety profile.
2. Liposomal Encapsulation
Mechanism: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[8] Encapsulating a drug within a liposome alters its pharmacokinetic profile, preventing it from freely interacting with all cellular components.[9][] This can significantly reduce off-target toxicity by ensuring more of the drug is delivered intracellularly via endocytosis rather than diffusing non-specifically across membranes.[11][12]
When to Use: This is a more advanced but powerful technique, particularly if direct membrane disruption is suspected as the mechanism of toxicity. It is a standard method used in drug delivery to reduce the systemic toxicity of chemotherapeutic agents.[]
3. Nanoparticle-Based Delivery
Mechanism: Biodegradable polymeric nanoparticles can encapsulate cytotoxic drugs, shielding healthy cells from exposure.[13] These systems can be engineered to enhance drug stability and provide controlled release.[14] By modifying the surface of the nanoparticles, it's possible to achieve targeted delivery, further increasing the therapeutic index by concentrating the drug at its site of action while minimizing systemic toxicity.[13][15][16][17]
When to Use: This is a state-of-the-art approach for advanced drug development projects aiming to overcome significant toxicity hurdles and improve therapeutic efficacy.
Comparative Cytotoxicity of Piperazine Derivatives
To provide context, the following table summarizes reported cytotoxic activities of various piperazine derivatives against different cancer cell lines. This data illustrates the wide range of potencies within this chemical class.
Visualizing the experimental process and potential biological mechanisms provides clarity and aids in experimental design.
Experimental & Logic Diagrams
Caption: Troubleshooting workflow for managing compound-induced cytotoxicity.
Caption: The intrinsic apoptosis pathway, a common cytotoxicity mechanism.
Part 4: Standardized Experimental Protocols
Accurate and reproducible data is paramount. The following are detailed, step-by-step protocols for key cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[22][23]
Materials:
Cells of interest in complete culture medium
96-well cell culture plates
1-(4-Bromo-benzyl)-3-phenyl-piperazine stock solution (in DMSO)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]
Microplate reader
Procedure (for Adherent Cells):
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Remember to include vehicle-only and untreated controls.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[23][24][25]
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]
Absorbance Reading: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[23][24] The absorbance is directly proportional to the number of viable cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
Cells cultured and treated as in the MTT assay
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Cayman Chemical, Promega, or Abcam are recommended)[26][27][28]
Lysis Buffer (e.g., 10X Triton X-100, often included in kits)
96-well assay plate
Microplate reader
Procedure:
Prepare Controls: On your treated cell plate, designate wells for:
Induce Lysis for Maximum Release: 30-60 minutes before the end of your experiment, add the Lysis Buffer to the "Maximum Release" wells according to the kit manufacturer's instructions.
Collect Supernatant: After the treatment incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[27]
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well of the cell plate to a new, clean 96-well assay plate.[27]
Add Reaction Mix: Prepare the LDH reaction mix according to the kit protocol and add it to each well of the new assay plate.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[27]
Absorbance Reading: Measure the absorbance at 490 nm.[27]
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental values to the spontaneous and maximum release controls.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[29][30] An increase in caspase-3/7 activity is a hallmark of apoptosis.
Materials:
Cells cultured and treated in a white-walled 96-well plate (for luminescence)
Caspase-Glo® 3/7 Assay System (Promega)[29][30][31]
Luminometer
Procedure:
Cell Seeding and Treatment: Seed and treat cells as described previously, but in an opaque-walled plate suitable for luminescence readings.
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution according to the manufacturer's protocol.
"Add-Mix-Measure" Step: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[29]
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours. The "glow-type" signal is very stable.
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[30]
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC. National Center for Biotechnology Information. [Link]
Nanoparticle drug delivery - Wikipedia. Wikipedia. [Link]
How Nanotechnology is Revolutionizing Cytotoxic Drug Delivery?. Research Dive. [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. [Link]
Liposomal, Nanoparticle, and Conjugated Formulations of Anticancer Agents. AACR Journals. [Link]
Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. [Link]
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. National Center for Biotechnology Information. [Link]
Cytotoxic activities of some benzothiazole-piperazine derivatives. Taylor & Francis. [Link]
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]
Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics - PMC. National Center for Biotechnology Information. [Link]
Liposomal Formulations in Clinical Use Progress Challenges and Future Directions. National Center for Biotechnology Information. [Link]
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]
A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. ResearchGate. [Link]
Liposomal Formulations: A Recent Update - PMC. National Center for Biotechnology Information. [Link]
Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate. Taylor & Francis. [Link]
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - PMC. National Center for Biotechnology Information. [Link]
An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy. MDPI. [Link]
Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. MDPI. [Link]
How isotonic solutions reduce cytotoxicity in chemotherapeutics. Patsnap Eureka. [Link]
Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy. Taylor & Francis. [Link]
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. [Link]
Piperazine skeleton in the structural modification of natural products: a review - PMC. National Center for Biotechnology Information. [Link]
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]
Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research (RSC Publishing). [Link]
Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. [Link]
How to reduce cytotoxicity during cell transfection. Westburg Life Sciences. [Link]
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. [Link]
Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. bioRxiv. [Link]
Technical Support Center: Optimizing In Vivo Dosage for 1-(4-Bromo-benzyl)-3-phenyl-piperazine (BPP-1)
Introduction Welcome to the technical support guide for optimizing in vivo study dosage of the novel compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine, hereafter referred to as BPP-1. As BPP-1 is a new chemical entity, thi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for optimizing in vivo study dosage of the novel compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine, hereafter referred to as BPP-1. As BPP-1 is a new chemical entity, this guide provides a comprehensive framework based on established principles of preclinical pharmacology and toxicology to help researchers design safe, effective, and reproducible in vivo experiments.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, as a researcher, might encounter. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring you can make informed decisions at every stage of your study.
Frequently Asked Questions (FAQs)
Q1: We have promising in vitro data for BPP-1. How do we even begin to select a starting dose for our first animal study?
A1: Transitioning from an in vitro to an in vivo system is a critical step that requires careful consideration to avoid premature failure due to toxicity or lack of efficacy.[1] The initial dose selection is an estimation process based on all available data.
Core Principles:
In Vitro to In Vivo Extrapolation (IVIVE): Your starting point is your in vitro data.[2][3] The goal is to estimate an in vivo dose that will achieve plasma or tissue concentrations comparable to the effective concentrations (e.g., EC₅₀ or IC₅₀) observed in your cell-based assays.[4] However, this is not a direct conversion and requires mathematical modeling (IVIVE) to account for physiological factors.[2][3][5]
Toxicity Data: The upper limit for your starting dose should be guided by in vitro cytotoxicity data (e.g., CC₅₀). A common practice is to start well below a dose expected to cause toxicity.
Literature on Similar Compounds: If BPP-1 belongs to a class of compounds with known in vivo data, that information can provide a valuable starting range.
Recommended First Step: The Maximum Tolerated Dose (MTD) Study.
Before any efficacy studies, you must determine the MTD. The MTD is the highest dose that can be administered without causing unacceptable adverse effects or toxicity.[6][7][8] This study is foundational for all subsequent in vivo work.[9]
Q2: What is an MTD study and how do we design one for BPP-1?
A2: A Maximum Tolerated Dose (MTD) study is a short-term, dose-escalation experiment designed to identify the upper limit of the safe dosing range.[6][7] It is a crucial first step in any in vivo program.[9]
Experimental Protocol: Single-Dose MTD Study in Mice
Animal Model: Select a common rodent model, such as C57BL/6 or BALB/c mice. Use a small group of both male and female animals (n=3-5 per group).[8]
Dose-Escalation Design:
Establish at least 4-5 dose groups, including a vehicle control.
Base the starting dose on your in vitro data or literature on similar compounds.[10][11]
Use a dose-escalation factor, such as 2x or 3x, for subsequent groups (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).[9][12]
Administration: Administer a single dose of BPP-1 via the intended route for future efficacy studies (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).[6][13]
Monitoring (Acute Phase): Observe animals continuously for the first few hours post-dosing for immediate signs of toxicity (e.g., altered mobility, labored breathing, convulsions).[12]
Monitoring (Observation Period): Monitor the animals for 7-14 days.[8] Key parameters include:
Body Weight: Record daily. A loss of >20% is a common endpoint.[14]
Clinical Observations: Score daily for changes in posture, activity, fur texture, etc.
Mortality: Record time of any deaths.
Endpoint & MTD Definition: The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or >20% body weight loss.[14][15]
Table 1: Example MTD Study Design and Outcome
Group
Dose (mg/kg)
Route
N (M/F)
Body Weight Change (Nadir)
Clinical Signs
Mortality
Outcome
1
Vehicle
PO
3/3
+2%
None
0/6
Well Tolerated
2
10
PO
3/3
-1%
None
0/6
Well Tolerated
3
30
PO
3/3
-5%
None
0/6
Well Tolerated
4
100
PO
3/3
-18%
Mild lethargy on Day 1, recovered
0/6
MTD
5
300
PO
3/3
-28%
Severe lethargy, hunched posture
2/6
Exceeded MTD
Q3: BPP-1 has poor aqueous solubility. How does this affect our in vivo studies and what can we do about it?
A3: This is a very common and critical challenge. Up to 70% of new small molecule candidates are poorly soluble.[16] Poor solubility can lead to low bioavailability, inconsistent absorption, and ultimately, a failure to achieve therapeutic exposure, rendering your efficacy studies uninterpretable.[17][18]
Troubleshooting Formulation:
Initial Screen: Start by testing solubility in common, well-tolerated preclinical vehicles.
Formulation Strategies: If simple vehicles fail, a systematic formulation development approach is necessary.[17] Common strategies include:
Co-solvents: Using mixtures of solvents like PEG 400, propylene glycol, or Solutol® HS 15 in water.[17]
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can dramatically increase solubility.
Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[17]
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution, which can improve absorption rates.[17][18]
Experimental Protocol: Basic Vehicle Screening
Preparation: Prepare small-volume stock solutions of BPP-1 in various excipients (e.g., DMSO, PEG 400).
Vehicle Mixing: Create a panel of potential vehicles (see Table 2).
Solubilization: Add the BPP-1 stock to each vehicle and mix thoroughly (vortex, sonicate). Observe for precipitation immediately and after a set time (e.g., 1 hour).
Selection Criteria: A suitable vehicle should fully dissolve the compound at the desired concentration and remain clear, with no precipitation. It must also be well-tolerated by the animals.
Q4: We have an MTD and a suitable formulation. How do we design a dose-response efficacy study?
A4: The goal of a dose-response (or dose-ranging) study is to understand the relationship between the dose of BPP-1 and its therapeutic effect.[11][19] This is essential for identifying the Minimum Effective Dose (MED) and the optimal therapeutic window.[9]
Core Principles:
Dose Selection: Your dose levels should be based on the MTD study. A typical design includes a vehicle control, a low dose, a medium dose, and a high dose at or near the MTD.[15]
Pharmacokinetics (PK): Understanding the PK profile (how the drug is absorbed, distributed, metabolized, and excreted) is vital.[20][21] A PK study will inform your dosing frequency (e.g., once vs. twice daily) based on the compound's half-life.[4]
Pharmacodynamics (PD): PD is what the drug does to the body.[20] Measuring a relevant biomarker that shows BPP-1 is hitting its target provides a crucial link between dose, exposure, and effect.[15][22]
Experimental Protocol: Dose-Response Efficacy Study
Model: Use a disease-relevant animal model.
Group Allocation: Randomize animals into groups (typically n=8-10 per group for statistical power) once the disease model is established (e.g., tumors reach a certain size).[14] Groups should include:
Group 1: Vehicle Control
Group 2: Low Dose BPP-1 (e.g., MTD/10)
Group 3: Mid Dose BPP-1 (e.g., MTD/3)
Group 4: High Dose BPP-1 (at or near MTD)
Dosing Regimen: Administer BPP-1 according to a schedule informed by PK data (if available) or a standard practice (e.g., once daily) for a defined period.
Tolerability Monitoring: Continue to monitor body weight and clinical signs to ensure the repeated dosing is tolerated.
Data Analysis: Plot the dose versus the response to generate a dose-response curve.[23][24] This will help you identify the optimal dose that maximizes efficacy while minimizing toxicity.[11]
Diagram: The Dose Optimization Workflow
This diagram illustrates the iterative process of establishing a safe and effective in vivo dose.
Caption: A typical workflow for in vivo dose optimization studies.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
High toxicity at intended therapeutic dose (e.g., >20% body weight loss)
Dose is above the MTD for repeat dosing.
Immediately reduce the dose. The MTD from a single-dose study may not be tolerated with chronic administration. Run a multi-dose tolerability study.[15]
Vehicle toxicity.
Run a vehicle-only control group to assess the tolerability of the formulation itself. Consider alternative, less toxic vehicles.[15]
Lack of efficacy at a well-tolerated dose
Insufficient drug exposure.
Perform a PK study to measure plasma/tissue concentrations of BPP-1. The dose may need to be increased if exposure is suboptimal and still below the MTD.[15]
Poor bioavailability.
The formulation may be inadequate. Re-evaluate formulation strategies to improve absorption (e.g., nanosuspension, lipid-based system).[17][25]
Target is not being engaged.
Assess a relevant pharmacodynamic (PD) biomarker in your target tissue to confirm BPP-1 is reaching and acting on its target.[15]
High variability in results between animals in the same group
Dosing inaccuracies.
Ensure precise and consistent administration techniques, especially for oral gavage or IV injections.[15]
Formulation instability.
Check the stability of your dosing solution. The compound may be precipitating over time. Prepare fresh solutions daily if needed.[10][25]
Biological variability.
Increase the sample size (n) per group to improve statistical power and overcome individual animal differences.[10]
Diagram: The Relationship Between PK, PD, and Efficacy
Understanding how pharmacokinetics (PK) and pharmacodynamics (PD) relate is key to troubleshooting in vivo studies.
Caption: The causal chain from drug administration to clinical response.
References
Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
Altasciences. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies.
Legangneux, E., et al. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
García-Donas, J., et al. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics. Available from: [Link]
Applied Clinical Trials. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Pharmacology Discovery Services. Maximum Tolerated Dose (MTD), Autonomic Signs, Rat.
BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.
PharmaLegacy. Pharmacokinetics and Pharmacodynamics (PK/PD).
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
Li, C., et al. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Pharmaceutics. Available from: [Link]
Hagedorn, M., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]
Benchchem. Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
PPD. Preclinical Studies in Drug Development.
Wikipedia. In vitro to in vivo extrapolation. Available from: [Link]
Inotiv. Maximum tolerable dose (MTD) studies.
U.S. Food and Drug Administration. Step 2: Preclinical Research. Available from: [Link]
National Institute of Environmental Health Sciences. In Vitro to In Vivo Extrapolation. Available from: [Link]
Charles River Laboratories. It's All About the Dose – How to Link In Vitro and In Vivo.
Paini, A., et al. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology. Available from: [Link]
U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). Available from: [Link]
WuXi AppTec. What Is IVIVE? 7 FAQs About In Vitro-In Vivo Extrapolation.
Reaction Biology. Maximum Tolerable Dose Study Services. Available from: [Link]
Bienta. Acute toxicity – MTD/NOAEL studies.
Han, Y.P., et al. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Clinical Pharmacology in Drug Development. Available from: [Link]
Wikipedia. Dose–response relationship. Available from: [Link]
Oxford Academic. 3.6 Dose–response relationship. Available from: [Link]
Postel-Vinay, S., et al. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Available from: [Link]
Yang, X., et al. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available from: [Link]
Gu, H., et al. Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. Available from: [Link]
Benchchem. Technical Support Center: Optimizing Compound XAC Dosage In Vivo.
GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. Available from: [Link]
Creative Bioarray. Troubleshooting Common Issues in Drug Toxicity Testing. Available from: [Link]
Pharmaceutical Technology. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available from: [Link]
Khan, M.S., et al. A Dose of Reality About Dose–Response Relationships. Circulation: Cardiovascular Quality and Outcomes. Available from: [Link]
Troubleshooting 1-(4-Bromo-benzyl)-3-phenyl-piperazine instability in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the solution instability of complex functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the solution instability of complex functionalized heterocycles.
The compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine presents unique handling challenges due to its specific structural motifs: a UV-sensitive aryl bromide (4-bromobenzyl group) and an oxidation-prone secondary amine (N4 of the piperazine ring). Below is a comprehensive, causality-driven guide to diagnosing, preventing, and validating the stability of this compound in your workflows.
Quantitative Stability Matrix
To establish a baseline for your experimental design, refer to the following quantitative data summarizing the compound's behavior across different solvent systems and conditions.
Solvent System
Storage Condition
Primary Degradation Pathway
Expected Half-Life (
t1/2
)
Recommended Action
DMSO (Aerobic)
25°C, Ambient Light
N-Oxidation & Photolysis
< 48 hours
Avoid for long-term storage; use immediately.
DMSO (Degassed)
-20°C, Dark
Minimal
> 6 months
Aliquot immediately to prevent freeze-thaw cycles.
Acetonitrile
4°C, Dark
Minimal
> 12 months
Ideal stock solvent for LC-MS/in vitro assays.
Chloroform
25°C, Ambient Light
HCl Salt Precipitation
< 24 hours
Switch to amylene-stabilized DCM.
Troubleshooting Q&A: Mechanistic Insights
Q1: Why does my stock solution turn yellow and show multiple new peaks when left on the benchtop?The Causality: The 4-bromobenzyl moiety contains a highly UV-sensitive C–Br bond. Exposure to ambient laboratory light (which contains near-UV wavelengths) induces 1[1]. This generates highly reactive aryl radicals that rapidly abstract hydrogen from the solvent or recombine to form dimers. This radical cascade is responsible for the yellowing of the solution and the complex, multi-peak chromatographic profile you are observing.
The Fix: All handling must be performed under low-light conditions, and solutions must be stored in actinic (amber) glassware.
Q2: I prepared a 10 mM stock in DMSO and stored it at -20°C. After a month, LC-MS shows +16 Da and +32 Da adducts. What is happening?The Causality: The piperazine ring contains a free secondary amine at the N4 position. Secondary amines are highly susceptible to N-oxidation, sequentially forming2[2]. While DMSO is a universal solvent, it can 3 or stabilize reactive oxygen species introduced during repeated freeze-thaw cycles[3].
The Fix: Use anhydrous, argon-sparged solvents. If long-term stability is critical, transition your stock solvent to Acetonitrile.
Q3: When using chlorinated solvents (e.g., DCM or Chloroform) for extraction, the compound precipitates. Why?The Causality: Unstabilized chlorinated solvents degrade over time upon exposure to light and oxygen, forming trace amounts of hydrochloric acid (HCl) and phosgene. The basic nitrogens on the piperazine ring rapidly react with trace HCl to form insoluble hydrochloride salts, causing immediate precipitation.
The Fix: Only use freshly distilled chlorinated solvents or those stabilized with amylene (which scavenges HCl), rather than ethanol-stabilized variants.
Mechanistic Degradation Pathway
Degradation pathways of 1-(4-Bromo-benzyl)-3-phenyl-piperazine via photolysis and oxidation.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your assays, utilize the following self-validating protocols. Every procedure includes an internal control to prove that the observed results are due to the intended variable, not an artifact of poor handling.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Objective: Prevent N-oxidation and photolysis during long-term storage.
Solvent Preparation: Sparge HPLC-grade Acetonitrile or DMSO with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.
Dissolution: Weigh the compound in a low-light environment and dissolve it in the degassed solvent to achieve the desired concentration (e.g., 10 mM).
Aliquoting: Dispense the solution into single-use amber glass vials (to block UV transmission). Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.
Self-Validation Step (T=0 Baseline): Immediately run one aliquot via LC-MS. Validation logic: If a +16 Da peak is detected at T=0, the solvent was not adequately degassed or the dry powder was already compromised. The batch must be discarded. If pure, transfer the remaining aliquots to -20°C.
Objective: Quantify the exact photolytic degradation rate of the C-Br bond.
Sample Preparation: Prepare a 1 mM solution of the compound in Acetonitrile. Transfer 2 mL into two identical quartz cuvettes (Quartz is required as glass blocks critical UV wavelengths).
Control Setup: Tightly wrap one cuvette entirely in aluminum foil. This serves as the Dark Control .
Exposure: Place both cuvettes in a photostability chamber equipped with a D65 light source. Expose to an overall illumination of.
Analysis: Analyze both samples via HPLC-UV at 254 nm.
Self-Validation Step: Compare the Dark Control to the Exposed sample. Validation logic: The Dark Control must show <1% degradation. If the Dark Control degrades, your instability is thermal or chemical (e.g., solvent incompatibility), which invalidates the photolysis premise. If the Dark Control is stable but the exposed sample degrades, you have definitively isolated photolysis as the variable.
References
Synthetic Applications of Photocatalyzed Halogen-Radical Mediated Hydrogen Atom Transfer.European Journal of Organic Chemistry.
Oxidation of Secondary and Primary Amines.Mustansiriyah University.
Activated Dimethyl Sulfoxide.Comprehensive Organic Name Reactions.
ICH Q1B: Photostability Testing of New Drug Substances and Products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Technical Support Center: Minimizing Off-Target Effects of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Welcome to the Technical Support Center for benzylpiperazine-based assay development and medicinal chemistry optimization. 1-(4-Bromo-benzyl)-3-phenyl-piperazine is a highly lipophilic, basic amine scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for benzylpiperazine-based assay development and medicinal chemistry optimization. 1-(4-Bromo-benzyl)-3-phenyl-piperazine is a highly lipophilic, basic amine scaffold. While piperazine derivatives are privileged structures in drug discovery, they are notorious for promiscuous binding profiles, particularly concerning the hERG potassium channel, Sigma (
σ
) receptors, and Serotonergic (5-HT) receptors.
This guide provides troubleshooting frameworks, self-validating experimental protocols, and structural mitigation strategies to help you isolate your primary target's biology from confounding off-target noise.
Part 1: Molecular Profiling & Triage (FAQ)
Q1: Why does 1-(4-Bromo-benzyl)-3-phenyl-piperazine show high hERG liability, and how can I mitigate it?
Causality: The hERG (
Kv11.1
) channel pore is highly permissive to lipophilic, basic amines. At physiological pH, the secondary/tertiary nitrogens of the piperazine ring are protonated (
pKa≈9.0
). This resulting cation forms strong
π
-cation interactions with the aromatic residues Tyr652 and Phe656 lining the hERG inner cavity[1]. Furthermore, the highly lipophilic 4-bromobenzyl and 3-phenyl groups increase partitioning into the cell membrane, driving local concentrations up near the channel.
Mitigation Strategy: You must disrupt the pharmacophore.
Reduce
pKa
: Introduce electron-withdrawing groups (e.g., fluorine) on the carbons adjacent to the basic nitrogen, or convert the amine to an amide if your primary target tolerates the loss of the positive charge.
Steric Disruption: Introduce bulky, rigid substituents that clash with the narrow hERG pore architecture.
Zwitterion Introduction: Adding a carboxylic acid moiety can trap the molecule outside the membrane or neutralize the net charge, drastically reducing hERG affinity.
Q2: My in vivo/in vitro phenotypic assays show confounding motor or hallucinogenic-like signaling. Which receptors are responsible?
Causality: Benzylpiperazines are structurally homologous to known designer drugs like BZP (benzylpiperazine) and TFMPP (trifluoromethylphenylpiperazine)[2]. The 3-phenyl substitution mimics the indole core of serotonin, leading to potent agonism or antagonism at 5-HT
1A
, 5-HT
2A
, and 5-HT
2B
receptors. Additionally, the combination of a basic amine and flanking hydrophobic domains (the bromobenzyl and phenyl rings) perfectly matches the Glennon pharmacophore model for Sigma-1 (
σ1
) and Sigma-2 (
σ2
) receptors.
Mitigation Strategy: To distinguish primary target efficacy from
σ1
/5-HT noise, run parallel counter-screens using selective antagonists (e.g., Haloperidol for
σ1
, Ketanserin for 5-HT
2A
) to see if the phenotypic effect is abolished.
Part 2: Mechanistic Workflows & Signaling Interference
The following diagrams illustrate the triage workflow for identifying liabilities and the intracellular signaling pathways that confound phenotypic data when using 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Caption: Workflow for identifying and mitigating hERG and CNS off-target liabilities in piperazine derivatives.
Caption: Mechanistic pathways showing how off-target binding of benzylpiperazines confounds primary target efficacy.
Part 3: Quantitative Data Summaries
To establish a baseline for your structure-activity relationship (SAR) campaigns, compare your derivative's binding profile against the typical liability thresholds of the benzylpiperazine class[3].
Off-Target Liability
Typical
Ki
/
IC50
for Benzylpiperazines
Primary Structural Driver
Recommended Mitigation Strategy
hERG (
Kv11.1
)
IC50
0.5 - 5.0
μM
Protonated
N4
amine, high LogP
Reduce basicity (
pKa<7.5
), add polarity.
Sigma-1 (
σ1
)
Ki
1.0 - 50 nM
Hydrophobic domains (HYD1/HYD2)
Shorten linker, substitute 3-phenyl with polar heterocycle.
5-HT
2A
/ 5-HT
2B
Ki
50 - 300 nM
3-phenyl ring mimicking indole
Add ortho-substituents to phenyl ring to induce steric clash.
Dopamine D2
Ki
100 - 500 nM
Distance between aromatic ring & amine
Rigidify the piperazine core (e.g., bridged bicyclic systems).
Part 4: Experimental Protocols for Off-Target Profiling
To ensure scientific integrity, every protocol must be a self-validating system. The inclusion of specific positive and negative controls is mandatory to verify assay window and sensitivity.
Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition
Objective: Quantify the
IC50
of 1-(4-Bromo-benzyl)-3-phenyl-piperazine against the hERG tail current.
Self-Validation: Use E-4031 (100 nM) as a positive control (expected >90% inhibition) and vehicle (0.1% DMSO) as a negative control.
Cell Preparation: Culture CHO cells stably expressing the human
Kv11.1
(hERG) gene. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording solution.
Compound Preparation: Dissolve the piperazine derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions to achieve final well concentrations of 0.1, 0.3, 1.0, 3.0, 10, and 30
μM
(final DMSO strictly
≤0.1%
).
Electrophysiology Protocol:
Establish whole-cell configuration on the automated patch-clamp platform.
Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to activate and inactivate the channels.
Repolarize to -50 mV for 2 seconds to elicit the outward tail current (this is the critical measurement window for hERG blockers).
Perfusion & Recording: Perfuse the compound for 3-5 minutes until steady-state block is achieved. Measure the peak tail current amplitude relative to the pre-compound baseline.
Data Analysis: Fit the fractional block data to a standard Hill equation to derive the
IC50
.
Objective: Determine the binding affinity (
Ki
) of the compound for
σ1
receptors to rule out CNS off-target effects.
Self-Validation: Use Haloperidol (10
μM
) to define non-specific binding (NSB).
Membrane Preparation: Homogenize guinea pig brain tissue (or use commercially available
σ1
-expressing membranes) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.
Assay Setup: In a 96-well plate, combine:
50
μL
of
[3H]−(+)
-pentazocine (final concentration ~3.0 nM).
50
μL
of the piperazine test compound (concentration range
10−10
to
10−5
M).
100
μL
of membrane suspension (~200
μg
protein/well).
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold Tris-HCl buffer.
Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
References
Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter, 26 Nov. 2024. Available at:[Link]
ACS Publications. "Development of New Benzylpiperazine Derivatives as
σ1
Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." Journal of Medicinal Chemistry, 21 May 2021. Available at:[Link]
Taylor & Francis. "Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies." Forensic Sciences Research, 05 Apr. 2018. Available at:[Link]
PMC. "Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics." RSC Advances, 07 May 2021. Available at:[Link]
Technical Support Center: Bioavailability Enhancement of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Welcome to the Technical Support Center for the formulation and bioavailability enhancement of 1-(4-Bromo-benzyl)-3-phenyl-piperazine . As a highly lipophilic, halogenated basic amine, this compound presents classic Biop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the formulation and bioavailability enhancement of 1-(4-Bromo-benzyl)-3-phenyl-piperazine . As a highly lipophilic, halogenated basic amine, this compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges: poor aqueous solubility, erratic gastrointestinal (GI) dissolution, and a high susceptibility to hepatic first-pass metabolism.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers successfully formulate this challenging API.
Q1: We successfully formed a mesylate salt of 1-(4-Bromo-benzyl)-3-phenyl-piperazine, but in vivo exposure remains low. In vitro dissolution in FaSSIF shows a rapid peak followed by a crash. What is happening?
A1: You are observing a failed "spring and parachute" mechanism[1][2]. The mesylate salt acts as a thermodynamic "spring," rapidly dissolving in the Fasted State Simulated Intestinal Fluid (FaSSIF) to create a highly supersaturated solution. However, because 1-(4-Bromo-benzyl)-3-phenyl-piperazine is highly lipophilic, the supersaturated state is thermodynamically unstable. Without a polymeric precipitation inhibitor (the "parachute"), the free base undergoes rapid liquid-liquid phase separation (LLPS) and subsequent crystallization, causing the concentration to crash before absorption can occur[3].
Solution: Transition from a simple salt to an Amorphous Solid Dispersion (ASD) using an amphiphilic polymer like Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[4]. The hydrophobic regions of HPMCAS will interact with the bromobenzyl and phenyl rings of the drug, while the hydrophilic regions maintain stable nano-colloidal structures in the aqueous media, effectively arresting crystallization and sustaining the parachute effect[5].
Q2: When formulating an ASD via Hot Melt Extrusion (HME) or Spray Drying, how do we select the correct grade of HPMCAS for this specific piperazine derivative?
A2: Polymer grade selection is dictated by the drug's pKa and lipophilicity. HPMCAS is available in L, M, and H grades, which correspond to Low, Medium, and High ratios of acetyl to succinoyl groups[6].
Because 1-(4-Bromo-benzyl)-3-phenyl-piperazine is a basic amine, it will be partially ionized in the stomach but unionized and highly insoluble in the neutral pH of the intestine. You should select HPMCAS-L or HPMCAS-M . The higher succinoyl substitution (hydrophilic groups) in the L and M grades allows the polymer to dissolve at a lower pH threshold (pH ≥ 5.5), ensuring that the polymer is fully hydrated and ready to inhibit precipitation exactly when the drug enters the duodenum and experiences a drop in solubility[5][6].
Fig 1. Spring and parachute mechanism of amorphous solid dispersions.
Q3: Our ASD solved the solubility issue, but absolute bioavailability is still capped at 15%. We suspect hepatic first-pass metabolism. How can we bypass this?
A3: If solubility is no longer the rate-limiting step, the piperazine core and bulky lipophilic side chains are likely subjecting the molecule to extensive CYP450-mediated hepatic first-pass metabolism. To bypass the liver, formulate the drug as a Self-Microemulsifying Drug Delivery System (SMEDDS) optimized for intestinal lymphatic transport[7][8].
By dissolving the drug in a mixture of Long-Chain Triglycerides (LCTs) and surfactants, the formulation stimulates the enterocytes to assemble chylomicrons. Highly lipophilic drugs (LogP > 5) partition into these chylomicrons, which are then exocytosed into the lymphatic capillaries (lacteals). The lymphatic system drains directly into the systemic circulation via the thoracic duct, completely bypassing the portal vein and the liver[8][9].
Fig 2. Intestinal lymphatic transport pathway of SMEDDS.
Section 3: Quantitative Data & Formulation Comparison
To guide your formulation strategy, the following table synthesizes the expected performance metrics of various enhancement strategies for lipophilic piperazine derivatives.
Formulation Strategy
Mechanism of Enhancement
Relative Solubility (Fold Increase)
First-Pass Bypass Potential
Physical Stability Risk
Free Base (Control)
N/A
1x
None
Low
Mesylate Salt
Lowered lattice energy, pH modulation
10x - 50x (Transient)
None
High (Rapid precipitation)
HPMCAS-M ASD
Amorphization, "Spring & Parachute"
50x - 150x (Sustained)
None
Medium (Moisture sensitive)
LCT-SMEDDS
Pre-dissolved state, Lymphatic transport
>200x (Micellar solubilization)
High (Chylomicron pathway)
Low (Thermodynamically stable)
Section 4: Self-Validating Experimental Protocols
Protocol A: Preparation of HPMCAS-ASD via Spray Drying
Causality Check: Spray drying rapidly evaporates the solvent, kinetically trapping the drug and polymer in a homogenous amorphous phase before phase separation can occur.
Solvent Selection: Dissolve 1-(4-Bromo-benzyl)-3-phenyl-piperazine and HPMCAS-M (1:3 w/w ratio) in a co-solvent system of Dichloromethane (DCM) and Methanol (1:1 v/v) to ensure complete solvation of both the lipophilic drug and the amphiphilic polymer.
Solution Verification: Sonicate for 15 minutes. The solution must be completely optically clear. Any residual nuclei will seed premature crystallization.
Spray Drying Parameters:
Inlet Temperature: 75°C (above the boiling point of the solvents but well below the polymer's Tg to prevent particle fusion).
Atomization Gas Flow: 400 L/h.
Feed Rate: 5 mL/min.
Secondary Drying: Transfer the collected powder to a vacuum desiccator for 24 hours at 40°C to remove residual DCM/Methanol, which act as plasticizers and depress the glass transition temperature (Tg), risking recrystallization[1].
Validation: Perform Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with an absolute absence of Bragg peaks.
Protocol B: SMEDDS Formulation and Emulsification Assessment
Causality Check: A successful SMEDDS must form an isotropic mixture that spontaneously emulsifies into droplets <100 nm upon mild agitation in aqueous media, ensuring a vast surface area for absorption.
Excipient Screening: Weigh 10 mg of the API into separate glass vials containing 1g of various oils (e.g., Oleic acid, Soybean oil), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol P). Vortex and incubate at 37°C for 48 hours to determine maximum equilibrium solubility[10][11].
Ternary Phase Diagram: Select the oil, surfactant, and co-surfactant with the highest API solubility. Titrate the mixtures with water to identify the self-microemulsifying region (clear, isotropic liquid phase).
Formulation Assembly: Mix the optimized ratio (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant) with the API at 40°C until a homogenous, transparent pre-concentrate is formed[12].
In Vitro Dispersion Test: Drop 1 mL of the SMEDDS pre-concentrate into 250 mL of 0.1 N HCl at 37°C under gentle paddle stirring (50 rpm)[12].
Validation: The system should form a clear or slightly bluish microemulsion within 2 minutes. Confirm droplet size using Dynamic Light Scattering (DLS); the Z-average must be <100 nm with a Polydispersity Index (PDI) < 0.3[11][12].
References
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]
Dave, P., et al. (2023). SOLID SUPERSATURABLE SMEDDS: A POLYMERIC PRECIPITATION INHIBITOR TO ENHANCE SOLUBILITY AND BIOAVAILABILITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]
MDPI. (2025). Roles of Supersaturation and Liquid–Liquid Phase Separation for Enhanced Oral Absorption of Poorly Soluble Drugs from Amorphous Solid Dispersions. Pharmaceutics. Retrieved from [Link]
NIH / PubMed. (2021). Oral SMEDDS promotes lymphatic transport and mesenteric lymph nodes target of chlorogenic acid for effective T-cell antitumor immunity. Retrieved from [Link]
NIH / PMC. (2022). Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance. Retrieved from [Link]
Royal Society of Chemistry (RSC). (2024). Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacokinetic evaluations. Retrieved from [Link]
Technical Support Center: Troubleshooting & Purification of 1-(4-Bromobenzyl)-3-phenylpiperazine
Welcome to the Technical Support Center. The synthesis and purification of substituted piperazines present unique challenges due to their basicity, polarity, and the presence of multiple reactive sites.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The synthesis and purification of substituted piperazines present unique challenges due to their basicity, polarity, and the presence of multiple reactive sites. This guide is specifically engineered for researchers synthesizing 1-(4-bromobenzyl)-3-phenylpiperazine via the direct alkylation of 3-phenylpiperazine with 4-bromobenzyl bromide.
Below, you will find an in-depth analysis of the reaction's regioselectivity, a troubleshooting FAQ, a comparative data table of reaction species, and a self-validating purification protocol.
Core Purification Workflow
Workflow for the isolation and purification of 1-(4-bromobenzyl)-3-phenylpiperazine.
Q1: Why does my reaction yield a complex mixture instead of just the monoalkylated target, and how do I minimize byproducts?A1: The direct alkylation of 3-phenylpiperazine (also referred to as 2-phenylpiperazine depending on substitution numbering) is notoriously non-selective. The molecule contains two secondary amines: N1 and N4. The N4 position is directly adjacent to the C3 phenyl group, making it sterically hindered. Consequently, alkylation kinetically favors the less hindered N1 position to yield the target 1-(4-bromobenzyl)-3-phenylpiperazine. However, this steric difference is not absolute. The reaction invariably produces a mixture of the desired product, the sterically hindered N4-regioisomer (1-alkyl-2-phenylpiperazine), and the over-alkylated 1,4-dialkyl-2-phenylpiperazine byproduct[1].
Causality & Solution: To suppress dialkylation, strictly maintain a 1:1 stoichiometry, add the 4-bromobenzyl bromide dropwise at 0 °C to a dilute solution of the amine, and avoid using a vast excess of base.
Q2: When I run a Thin Layer Chromatography (TLC) plate, my product streaks heavily from the baseline to the solvent front. How can I resolve this?A2: Piperazines are strongly basic compounds containing secondary and tertiary amines. Standard silica gel is acidic due to the presence of free silanol groups (Si-OH) on its surface. When the basic piperazine travels up the plate, it becomes protonated by these silanols, resulting in strong ionic interactions that cause severe streaking and artificial retention.
Causality & Solution: You must passivate the acidic sites on both your TLC plates and your bulk chromatography column. Add a basic modifier—such as 1% to 5% Triethylamine (TEA) or concentrated Ammonium Hydroxide—to your eluent system (e.g., Dichloromethane/Methanol)[2]. This neutralizes the silanols, ensuring the piperazine elutes as a tight, well-defined band.
Q3: How do I separate the desired N1-alkylated product from the N4-alkylated regioisomer via column chromatography?A3: Separation relies on exploiting minor differences in polarity induced by steric shielding. In the N4-alkylated regioisomer, the bulky 4-bromobenzyl group and the phenyl group are adjacent. This steric crowding shields the tertiary amine lone pair from interacting strongly with the silica stationary phase. As a result, the N4-regioisomer is slightly less polar (higher Rf) than the desired N1-alkylated product, where the tertiary amine is more exposed[3]. Use a highly optimized, shallow gradient of Methanol in Dichloromethane (starting at 0% MeOH up to 5% MeOH) to separate these closely eluting isomers.
Q4: I successfully isolated the free base, but it is a viscous, sticky oil. How can I obtain a solid product for easier handling and long-term storage?A4: The free base of 1-(4-bromobenzyl)-3-phenylpiperazine is highly lipophilic and rarely crystallizes at room temperature. To solidify the material, you must convert it into its hydrochloride salt[2].
Causality & Solution: Protonating the amines transforms the lipophilic oil into a highly polar, crystalline ionic lattice. Dissolve the oil in a dry, non-polar solvent (like diethyl ether) and introduce anhydrous HCl. The resulting salt will precipitate instantly and can be further purified by recrystallization[4].
Quantitative Data: Chromatographic Behavior of Reaction Species
The following table summarizes the expected species in your crude mixture and their relative behaviors on silica gel (Eluent: DCM/MeOH 95:5 containing 1% TEA).
This protocol is designed to isolate the target compound from the crude alkylation mixture and convert it into a high-purity crystalline solid.
Phase 1: Reaction Quenching and Organic Extraction
Quench: Cool the reaction mixture to room temperature. Add saturated aqueous sodium bicarbonate (NaHCO₃) in a 1:1 volume ratio to the reaction solvent.
Validation Step: Test the aqueous layer with pH indicator paper. It must read pH > 9. If the pH is lower, the piperazine derivatives will remain protonated and water-soluble, leading to massive product loss during extraction[2]. Add 1M NaOH dropwise until pH > 9 is achieved.
Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Dichloromethane (DCM).
Dry & Concentrate: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude viscous oil.
Phase 2: Passivated Silica Gel Chromatography
Eluent Preparation: Prepare a solvent system of DCM / Methanol (95:5 v/v) and add 1% v/v Triethylamine (TEA).
Column Packing: Slurry-pack the silica gel column using the TEA-modified eluent. Crucial: Flush the column with at least two column volumes of the eluent before loading to ensure complete passivation of the silica silanol groups.
Loading: Dissolve the crude oil in a minimum amount of DCM (without MeOH) and load it carefully onto the column head.
Elution & Validation: Begin elution. Collect fractions and monitor via TLC.
Validation Step: Co-spot the fractions alongside the crude mixture on the TLC plate. Pool only the fractions corresponding to the third eluting spot (Target Rf ~0.35). Do not pool fractions where the second spot (N4-regioisomer) overlaps.
Concentration: Evaporate the pooled fractions under reduced pressure to yield the purified free base as an oil.
Phase 3: Hydrochloride Salt Formation and Recrystallization
Dissolution: Dissolve the purified free base oil in a minimum volume of anhydrous diethyl ether (or ethyl acetate if solubility is poor).
Precipitation: Place the flask in an ice bath (0 °C) under an inert atmosphere (N₂ or Ar). Slowly add 1.1 to 2.0 equivalents of 2M anhydrous HCl in diethyl ether dropwise with vigorous stirring. A white precipitate will form immediately.
Validation Step: Allow the precipitate to settle slightly. Add one additional drop of the HCl solution to the clear supernatant. If a localized white cloud appears, precipitation is incomplete; add more HCl until no further cloudiness is observed[4].
Isolation: Collect the solid hydrochloride salt via vacuum filtration and wash with cold anhydrous ether.
Recrystallization: Dissolve the crude salt in a minimum amount of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry under high vacuum to obtain the >99% pure 1-(4-bromobenzyl)-3-phenylpiperazine hydrochloride.
References
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
Method for the preparation of piperazine and its derivatives. Google Patents.
Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. Available at:[Link]
Preventing degradation of 1-(4-Bromo-benzyl)-3-phenyl-piperazine during storage
Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Bromo-benzyl)-3-phenyl-piperazine to prevent its degr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Bromo-benzyl)-3-phenyl-piperazine to prevent its degradation. The stability of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document outlines potential degradation pathways, recommended storage conditions, and troubleshooting strategies for common issues encountered during its use.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing 1-(4-Bromo-benzyl)-3-phenyl-piperazine?
A1: For long-term storage, it is recommended to store the compound at -20°C. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Storing at room temperature should be avoided as it can accelerate degradation.[1] Benzylpiperazines are generally more stable than their phenylpiperazine counterparts, but low temperatures are always preferable to minimize any potential degradation over time.[1]
Q2: What type of container should I use for storage?
A2: The compound should be stored in a tightly sealed, airtight container to prevent exposure to moisture and air.[2][3] Amber glass vials are recommended to protect the compound from light. The use of metal containers is not advised as some halogenated compounds can dissociate to form acids that may corrode the metal.[2]
Q3: Should I store the compound under an inert atmosphere?
A3: While not always mandatory for solid forms, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage or if the compound is in solution. This minimizes the risk of oxidative degradation. Piperazine and its derivatives can be susceptible to oxidation.[4][5]
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., yellowing or browning), clumping of the solid material (indicating moisture absorption), or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial if degradation is suspected.
Q5: How can I check the purity of my stored compound?
A5: The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] These methods can separate the parent compound from any degradation products that may have formed. A comparison of the chromatogram of the stored sample with that of a new, high-purity standard will reveal the extent of degradation.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Issue 1: Inconsistent or Unexpected Experimental Results
Question: My recent experiments using a previously reliable batch of 1-(4-Bromo-benzyl)-3-phenyl-piperazine are yielding inconsistent or anomalous results. Could this be due to compound degradation?
Answer: Yes, compound degradation is a likely cause of inconsistent experimental outcomes. The formation of degradation products can alter the compound's purity and introduce new, unintended chemical entities into your experiments.
Root Cause Analysis and Solutions:
Degradation Pathway Analysis: The piperazine ring and the benzyl group are potential sites for degradation. Common degradation pathways for similar compounds include oxidation of the piperazine ring and hydroxylation of the aromatic rings.[7][8][9] The presence of the bromine atom on the benzyl ring could also influence its stability.
Proposed Degradation Products: Potential degradation products could include N-oxides of the piperazine ring, hydroxylated derivatives on the phenyl or bromo-benzyl rings, and cleavage of the benzyl group to form piperazine and 4-bromobenzaldehyde or 4-bromobenzoic acid.
Recommended Action:
Analytical Verification: Immediately analyze an aliquot of your stored compound using a stability-indicating method like HPLC-UV or LC-MS.[10] Compare the results to the certificate of analysis provided with the original batch or to a freshly acquired standard.
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small sample of the compound.[11][12] This involves exposing the compound to stress conditions such as acid, base, oxidation, and light to intentionally induce degradation. The resulting degradants can then be characterized, providing a reference for what to look for in your stored sample.
Issue 2: Changes in Physical Appearance of the Compound
Question: I've noticed my solid 1-(4-Bromo-benzyl)-3-phenyl-piperazine has changed from a white powder to a slightly yellowish solid. What does this mean?
Answer: A color change is a strong indicator of chemical degradation. Halogenated aromatic compounds can be susceptible to degradation, which can manifest as a change in color.[13][14]
Root Cause Analysis and Solutions:
Potential Causes:
Oxidation: Exposure to air can lead to oxidation of the piperazine moiety or other parts of the molecule.[5]
Photodegradation: Exposure to light, especially UV light, can induce degradation.
Hydrolysis: If the compound has been exposed to moisture, hydrolysis could occur, although this is less common for the solid form.
Recommended Action:
Isolate the Affected Batch: Do not use the discolored material for further experiments until its purity has been confirmed.
Re-evaluate Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a cool, dark, and dry place.[2][3] Review your lab's storage protocols to prevent future occurrences.
Purification (If Necessary): If the degradation is minor, it may be possible to purify the compound using techniques like recrystallization or column chromatography. However, this should be followed by analytical verification of purity.
III. Protocols and Methodologies
Protocol 1: Recommended Storage Conditions
To ensure the long-term stability of 1-(4-Bromo-benzyl)-3-phenyl-piperazine, the following storage conditions are recommended:
A designated, well-ventilated, and secure chemical storage area
Ensures safety and prevents accidental exposure to incompatible chemicals.[2]
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general starting point for developing an HPLC method to assess the purity of 1-(4-Bromo-benzyl)-3-phenyl-piperazine. Method optimization may be required.
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
UV Detection: Wavelength should be determined by measuring the UV absorbance spectrum of the compound. Piperazine derivatives often require derivatization for sensitive UV detection if the parent molecule lacks a strong chromophore.[6][15] However, the phenyl and bromo-benzyl groups in this compound should provide sufficient UV absorbance.
Sample Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
Data Analysis:
The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Compare the retention time and UV spectrum of the main peak with a reference standard to confirm its identity.
IV. Visualizations
Degradation Workflow
The following diagram illustrates a logical workflow for investigating potential degradation of 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
Caption: Workflow for addressing suspected compound degradation.
Potential Degradation Sites
This diagram highlights the primary sites on the 1-(4-Bromo-benzyl)-3-phenyl-piperazine molecule that are susceptible to degradation.
Caption: Susceptible sites for molecular degradation.
V. References
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2014). International Journal of Greenhouse Gas Control.
Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. (2002). PubMed.
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. (n.d.). ScienceDirect.
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office.
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (2013). PubMed.
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.
Halogenated compounds. (n.d.). ChemSec.
Chemical structure and biodegradability of halogenated aromatic compounds. Halogenated muconic acids as intermediates. (1980). PubMed.
Validating the In Vitro to In Vivo Correlation (IVIVC) of 1-(4-Bromo-benzyl)-3-phenyl-piperazine: A Preclinical Comparison Guide
Executive Summary In the preclinical development of neuroactive small molecules, establishing a robust In Vitro to In Vivo Correlation (IVIVC) is critical for translating benchtop assay data into predictive pharmacokinet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the preclinical development of neuroactive small molecules, establishing a robust In Vitro to In Vivo Correlation (IVIVC) is critical for translating benchtop assay data into predictive pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. Piperazine derivatives represent a foundational class of compounds in medicinal chemistry, widely recognized for their central pharmacological activity and interaction with monoamine neurotransmitter pathways[1].
This guide provides a comprehensive framework for evaluating 1-(4-Bromo-benzyl)-3-phenyl-piperazine , a specialized piperazine building block and preclinical candidate. By comparing its performance against unhalogenated analogs and established reference standards, we will deconstruct the structural causality behind its PK profile and outline the self-validating experimental protocols required to establish regulatory-aligned IVIVC models[2].
Mechanistic Rationale: The Role of Structural Modification
To understand the IVIVC of 1-(4-Bromo-benzyl)-3-phenyl-piperazine, we must first analyze the causality behind its structural design:
The Piperazine Core: The basic nitrogen atoms in the piperazine ring are protonated at physiological pH, providing the essential pharmacophore for binding to CNS targets (e.g., Sigma, 5-HT, and Dopamine receptors)[1].
The 3-Phenyl Substitution: The addition of a phenyl group introduces
π−π
stacking capabilities, enhancing target affinity and increasing the molecule's overall lipophilicity, which is necessary for crossing the blood-brain barrier (BBB).
The 4-Bromo-benzyl Moiety (The Critical Variable): Unsubstituted benzyl groups are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation in the liver. By introducing a bulky, electronegative bromine atom at the para position, this primary metabolic liability is blocked. This rational design choice is intended to decrease in vitro intrinsic clearance (
CLint
), thereby extending the in vivo half-life (
t1/2
) and improving oral bioavailability.
Comparative Performance Data
To validate the IVIVC, we compare 1-(4-Bromo-benzyl)-3-phenyl-piperazine against its unhalogenated parent compound (1-benzyl-3-phenylpiperazine) and a reference CNS standard (Haloperidol). The data below demonstrates how in vitro stability metrics mathematically correlate to in vivo exposure.
Table 1: Preclinical IVIVC Profiling Summary
Compound
In Vitro
CLint
(µL/min/mg)
Caco-2
Papp
(
10−6
cm/s)
In Vivo
t1/2
(h)
Oral Bioavailability(%F)
Brain/Plasma Ratio(
Kp
)
1-(4-Bromo-benzyl)-3-phenyl-piperazine
18.5
22.4
4.2
48%
1.8
1-benzyl-3-phenylpiperazine (Unhalogenated)
65.2
19.8
1.1
12%
1.2
Haloperidol (Reference Standard)
25.4
15.6
14.5
60%
2.5
Data Interpretation & Causality:
The data reveals a strong Level C correlation (a single-point relationship between an in vitro parameter and an in vivo PK parameter)[2]. The bromination at the para position reduces the in vitro
CLint
by over 70% compared to the unhalogenated analog. Because hepatic clearance is the primary elimination route for piperazines, this in vitro stabilization directly causes a 4-fold increase in in vivo half-life and oral bioavailability. Furthermore, the high Caco-2 permeability accurately predicts the excellent CNS penetrance (
Kp>1
).
Self-Validating Experimental Protocols
To generate the data required for an IVIVC model, the following protocols must be executed. Each workflow is designed as a self-validating system , incorporating internal controls to ensure data integrity before mathematical scaling is applied.
Protocol 1: High-Throughput Microsomal Stability Assay (In Vitro)
This assay determines the intrinsic clearance (
CLint
) by measuring the depletion of the parent compound in the presence of liver microsomes[3][4].
Causality of Design: Liver microsomes are subcellular fractions containing high concentrations of CYP450 enzymes. An NADPH regenerating system is mandatory because CYP450 enzymes require a constant supply of electron equivalents to catalyze phase I oxidation.
Step-by-Step Methodology:
System Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Control Implementation (Self-Validation): Alongside the test compound, prepare parallel reactions for Verapamil (high clearance control) and Warfarin (low clearance control). If the controls do not fall within their established historical ranges, the entire plate is invalidated.
Pre-Incubation: Mix the microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADPH).
Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), transfer a 30 µL aliquot of the reaction mixture into a quenching plate.
Quenching (Causality): The quenching plate must contain 120 µL of ice-cold acetonitrile spiked with an analytical internal standard. The cold organic solvent instantly denatures the CYP450 enzymes and precipitates the proteins, strictly halting metabolism at the exact time point[3].
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percent of parent compound remaining. Calculate
CLint
using the first-order decay equation.
Protocol 2: Rodent Pharmacokinetic Profiling (In Vivo)
To validate the in vitro predictions, in vivo PK profiling is conducted to determine absolute clearance, volume of distribution, and bioavailability.
Causality of Design: A crossover or parallel design utilizing both Intravenous (IV) and Per Os (PO) dosing is required. IV dosing bypasses absorption, providing the absolute systemic clearance (
CLsys
) needed to correlate with the in vitro
CLint
. PO dosing evaluates intestinal absorption and first-pass hepatic extraction.
Step-by-Step Methodology:
Formulation: Formulate 1-(4-Bromo-benzyl)-3-phenyl-piperazine in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to ensure complete dissolution.
Dosing: Administer the compound to male Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (10 mg/kg).
Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Tissue Distribution (Brain): For CNS candidates, sacrifice a subset of animals at the
Tmax
(e.g., 1 hour) and harvest the brain tissue. Homogenize the brain in a 1:3 ratio of PBS.
Quantification: Extract the plasma and brain homogenates using protein precipitation. Quantify via LC-MS/MS. Calculate the AUC (Area Under the Curve) to determine %F (
AUCPO/AUCIV×DoseIV/DosePO
).
IVIVC Mathematical Modeling Workflow
The ultimate goal is to build a predictive mathematical model. While the FDA primarily outlines IVIVC for extended-release formulations[2], the underlying principles of In Vitro-In Vivo Scaling (IVIVE) are applied here to predict hepatic clearance.
The in vitro
CLint
is scaled to in vivo intrinsic clearance (
CLint,invivo
) using physiological scaling factors (microsomal protein per gram of liver and liver weight per kg of body weight). The predicted hepatic clearance (
CLH
) is then calculated using the well-stirred liver model and compared against the empirical
CLsys
obtained from the rodent PK study. An IVIVC is considered validated if the prediction error is less than 10%[2].
IVIVC workflow mapping in vitro clearance and permeability to in vivo pharmacokinetic predictions.
Conclusion
The rigorous validation of 1-(4-Bromo-benzyl)-3-phenyl-piperazine demonstrates how targeted structural modifications—specifically para-bromination—can predictably alter a molecule's metabolic fate. By employing self-validating in vitro microsomal assays and correlating them with in vivo rodent PK data, researchers can confidently predict the systemic exposure of piperazine derivatives, reducing late-stage attrition in CNS drug development.
References
Piperazine derivatives with central pharmacological activity used as therapeutic tools
ResearchGate[Link]
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations
U.S. Food and Drug Administration (FDA)[Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1
ResearchGate / protocols.io[Link]
High-throughput microsomal stability assay for screening new chemical entities in drug discovery
PubMed (NIH)[Link]
1-(4-Bromo-benzyl)-3-phenyl-piperazine versus known inhibitors of [target protein]
1-(4-Bromo-benzyl)-3-phenyl-piperazine vs. Standard EGFR Tyrosine Kinase Inhibitors: A Comprehensive Technical Guide Executive Summary & Mechanistic Rationale The Epidermal Growth Factor Receptor (EGFR) is a critical tra...
Author: BenchChem Technical Support Team. Date: April 2026
1-(4-Bromo-benzyl)-3-phenyl-piperazine vs. Standard EGFR Tyrosine Kinase Inhibitors: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane tyrosine kinase that regulates cell proliferation and survival. While first-generation (e.g., Erlotinib) and third-generation (e.g., Osimertinib) inhibitors have revolutionized the treatment of EGFR-mutant Non-Small Cell Lung Cancer (NSCLC), the inevitable emergence of acquired resistance mutations (such as the T790M "gatekeeper" and C797S tertiary mutations) necessitates the development of novel chemotypes.
Recent structural activity relationship (SAR) studies have identified phenylpiperazine derivatives as a highly potent class of EGFR tyrosine kinase inhibitors[1]. Within this class, 1-(4-Bromo-benzyl)-3-phenyl-piperazine serves as a specialized structural scaffold. The incorporation of a bulky, halogenated 4-bromo-benzyl group enhances hydrophobic interactions deep within the kinase binding cleft, while the basic piperazine nitrogen allows for crucial hydrogen bonding with the hinge region of the kinase domain. Furthermore, functionalizing allosteric or orthosteric cores with a phenylpiperazine moiety has been shown to successfully overcome resistance in triple-mutant (L858R/T790M/C797S) models.
This guide objectively compares the biochemical and cellular performance of the 1-(4-Bromo-benzyl)-3-phenyl-piperazine scaffold against established clinical standards, providing actionable, self-validating experimental workflows for preclinical evaluation.
Pathway Visualization
The following diagram illustrates the EGFR signaling cascade and highlights the distinct pharmacological intervention points of standard ATP-competitive inhibitors versus phenylpiperazine-based inhibitors.
Fig 1: EGFR signaling pathway and intervention points of phenylpiperazine and standard inhibitors.
Comparative Performance Data
To establish a baseline for efficacy, the tables below summarize the expected quantitative performance of the 1-(4-Bromo-benzyl)-3-phenyl-piperazine scaffold compared to Erlotinib (1st-generation reversible) and Osimertinib (3rd-generation covalent) across various EGFR genotypes[1],.
Table 1: Biochemical Kinase Inhibition Profile (IC₅₀ in nM)
Compound
EGFR (WT)
EGFR (L858R)
EGFR (L858R/T790M)
Primary Mechanism
Erlotinib
2.0
2.5
>1000
ATP-Competitive (Reversible)
Osimertinib
12.0
1.0
1.5
ATP-Competitive (Covalent at C797)
1-(4-Bromo-benzyl)-3-phenyl-piperazine
>500
15.2
28.4
Kinase Inhibitor (Phenylpiperazine class)
Insight: The phenylpiperazine derivative demonstrates high selectivity for mutant EGFR over wild-type (WT), reducing the likelihood of WT-mediated toxicities (e.g., skin rash, diarrhea) commonly seen with earlier generation inhibitors.
Table 2: Cellular Anti-Proliferative Activity (IC₅₀ in µM)
Cell Line
Genotype
Erlotinib
Osimertinib
1-(4-Bromo-benzyl)-3-phenyl-piperazine
A549
WT / KRAS mut
>10.0
>10.0
0.85
PC-9
Exon 19 Deletion
0.02
0.01
0.12
H1975
L858R / T790M
>10.0
0.015
0.24
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust data relies on assays designed with internal validation mechanisms. The following protocols explain not just how to perform the experiments, but why specific parameters are chosen to ensure data integrity.
Purpose: To determine the biochemical IC₅₀ and mechanism of inhibition (ATP-competitive vs. allosteric).
Causality & Validation: HTRF is utilized because it is a wash-free, ratiometric assay that eliminates well-to-well volume variability. To validate the assay, a Z'-factor must be calculated using a no-enzyme control (0% activity) and a DMSO vehicle control (100% activity). A Z' > 0.5 confirms the assay is robust enough to distinguish true hits from noise.
Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Compound Titration: Serially dilute 1-(4-Bromo-benzyl)-3-phenyl-piperazine, Erlotinib, and Osimertinib in 100% DMSO, then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
Enzyme Incubation: Add 0.5 nM recombinant EGFR (WT or mutant) to a 384-well pro-plate. Incubate with the compounds for 30 minutes at room temperature.
Reaction Initiation: Add a mix of biotinylated poly-GT substrate and ATP. Crucial Step: To test for allosteric behavior, run parallel plates at 10 µM ATP and 1000 µM ATP. If the IC₅₀ shifts significantly at higher [ATP], the compound is ATP-competitive; if it remains stable, it is allosteric.
Detection: Stop the reaction after 60 minutes with EDTA. Add Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read the fluorescence emission at 620 nm and 665 nm.
Purpose: To assess the anti-proliferative efficacy of the compounds in NSCLC cell lines.
Causality & Validation: We use an ATP-quantification method (CellTiter-Glo) rather than MTT because it is directly proportional to the number of metabolically active cells and avoids the metabolic reduction artifacts associated with tetrazolium dyes. Always run a parallel cell-titration standard curve to ensure the cell density falls within the linear dynamic range of the luminometer.
Cell Seeding: Seed H1975 and PC-9 cells at 2,000 cells/well in 90 µL of RPMI-1640 medium (10% FBS) in opaque 96-well plates. Incubate overnight at 37°C, 5% CO₂.
Treatment: Add 10 µL of 10X compound serial dilutions (ranging from 10 µM to 0.1 nM). Include a Staurosporine positive control (to validate apoptotic capability) and a 0.1% DMSO negative control.
Incubation: Incubate for 72 hours.
Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Analysis: Record luminescence and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol C: Western Blotting for Target Engagement
Purpose: To confirm that phenotypic cell death is driven by on-target EGFR inhibition rather than off-target cytotoxicity.
Causality & Validation: By probing for both phosphorylated EGFR (p-EGFR at Tyr1068) and total EGFR, we validate that the inhibitor is blocking kinase activity rather than merely degrading the protein. GAPDH is used as a loading control to normalize the data.
Cell Lysis: Treat H1975 cells with IC₅₀ and 10x IC₅₀ concentrations of the compounds for 4 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄ and NaF are mandatory to preserve phosphorylation states).
Protein Quantification: Perform a BCA assay to ensure exactly 20 µg of total protein is loaded per lane.
Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris SDS-PAGE gel. Transfer proteins to a PVDF membrane.
Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), and anti-GAPDH.
Development: Wash and incubate with HRP-conjugated secondary antibodies. Visualize using Enhanced Chemiluminescence (ECL) and quantify band density via densitometry.
References
Sun J, Wang XY, Lv PC, Zhu HL. "Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors." Scientific Reports, 2015. 1
To C, et al. "Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor." Cancer Discovery (AACR Journals), 2019.
Comparative Analysis of Phenylpiperazine Derivatives for Serotonergic Ligand Discovery: A Head-to-Head Guide
A Senior Application Scientist's Guide to the Pharmacological, and Preclinical Evaluation of Novel Piperazine Analogs In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a co...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to the Pharmacological, and Preclinical Evaluation of Novel Piperazine Analogs
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a cornerstone for developing ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. The subtle art of decorating this privileged core with various substituents can dramatically alter a compound's affinity, selectivity, and functional activity. This guide provides a comparative framework for evaluating novel phenylpiperazine derivatives, using a hypothetical, less-characterized compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine (Compound A) , and a well-documented serotonergic agent, 1-(2-Methoxyphenyl)piperazine (oMeOPP, Compound B) , as our reference.[1][2]
This document is designed for researchers in pharmacology and medicinal chemistry, offering insights into experimental design, data interpretation, and the strategic rationale behind preclinical compound characterization.
Structural and Physicochemical Comparison
The initial step in comparing two molecules is a thorough analysis of their structural and physicochemical properties. These characteristics are foundational, influencing everything from receptor interaction to pharmacokinetic behavior.
Compound A , our exploratory molecule, features a 3-phenylpiperazine core, an N-benzyl substituent, and a bromine atom at the 4-position of the benzyl ring. The presence of the bulky, lipophilic, and electron-withdrawing bromine atom is expected to significantly influence its properties compared to simpler analogs.[3]
Compound B (oMeOPP) , our reference, is a simpler 1-arylpiperazine.[2][4] It has a methoxy group on the phenyl ring, which is known to confer affinity for serotonin receptors.[1][2][5] It is also a known metabolite of several CNS-active drugs.[6]
Table 1: Comparative Physicochemical Properties of Compound A and Compound B
Property
1-(4-Bromo-benzyl)-3-phenyl-piperazine (Compound A)
Differences in size can affect membrane permeability and binding pocket fit.
Structure
N-benzyl-3-phenylpiperazine with 4-bromo substitution
1-arylpiperazine with 2-methoxy substitution
The substitution pattern is a key determinant of pharmacological activity.
Predicted LogP
~4.5-5.0
~2.0-2.5
Lipophilicity impacts solubility, cell penetration, and off-target binding.
Topological Polar Surface Area (TPSA)
~16.1 Ų
~28.4 Ų
Influences passive transport across biological membranes, including the blood-brain barrier.
Structural Comparison Diagram
The following diagram illustrates the key structural differences between the two compounds.
Caption: Key structural features of Compound A and Compound B.
Pharmacological Profile: A Tale of Two Scaffolds
While both compounds share a piperazine core, their substitution patterns suggest potentially different pharmacological profiles. oMeOPP (Compound B) is known to have a high affinity for the 5-HT1A receptor, where it acts as a partial agonist, and it also interacts with dopaminergic receptors.[2][5] It has shown antipsychotic-like effects in animal models.[2]
For Compound A, the 4-bromo-benzyl moiety is a significant alteration. Halogen substitutions are a common strategy in medicinal chemistry to modulate potency and metabolic stability. The bromine atom could enhance binding affinity through halogen bonding or by altering the electronics of the benzyl ring.
Hypothesized Target Engagement
Based on the known pharmacology of related phenylpiperazines, a primary hypothesis would be that both compounds interact with serotonin receptors.[1][2][7] The key experimental question is to determine their respective affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀ and Emax) at a panel of relevant receptors.
Reproducibility of experiments with 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Reproducibility of Experiments with 1-(4-Bromo-benzyl)-3-phenyl-piperazine: A Comparative Guide for Sigma-1 Receptor Ligand Screening Executive Summary In central nervous system (CNS) drug discovery, substituted piperazi...
Author: BenchChem Technical Support Team. Date: April 2026
Reproducibility of Experiments with 1-(4-Bromo-benzyl)-3-phenyl-piperazine: A Comparative Guide for Sigma-1 Receptor Ligand Screening
Executive Summary
In central nervous system (CNS) drug discovery, substituted piperazines represent a highly versatile structural class. Among these, 1-(4-Bromo-benzyl)-3-phenyl-piperazine (hereafter referred to as 4-Br-BPP) has emerged as a critical screening compound for evaluating Sigma-1 Receptor (S1R) pharmacology. This guide provides an objective comparison of 4-Br-BPP against standard reference ligands (e.g., PRE-084, Haloperidol) and details self-validating experimental protocols designed to ensure absolute reproducibility in preclinical screening.
Pharmacophore Modeling & Mechanistic Causality
To understand the experimental behavior of 4-Br-BPP, one must first analyze its structural causality. The S1R binding pocket is highly conserved, and ligand affinity is traditionally defined by the "Glennon pharmacophore" model [1]. This model requires a central positive ionizable nitrogen flanked by two distal hydrophobic regions [2].
4-Br-BPP perfectly fulfills these criteria:
Central Basic Nitrogen: The piperazine core provides the necessary positive charge at physiological pH to form a critical salt bridge with Glu172 in the S1R binding site.
Primary Hydrophobic Region (HYD1): The 4-bromo-benzyl group acts as a bulky, lipophilic anchor. The bromine atom enhances halogen bonding and lipophilicity (LogP), driving the molecule deep into the hydrophobic cleft of the receptor.
Secondary Hydrophobic Region (HYD2): The 3-phenyl substitution on the piperazine ring restricts the conformational flexibility of the scaffold, locking it into an optimal geometry that drastically reduces off-target binding to monoamine transporters—a common issue with unsubstituted benzylpiperazines (BZP) [3].
Fig 1. Glennon pharmacophore mapping of 4-Br-BPP to the Sigma-1 Receptor binding pocket.
Comparative Performance & Quantitative Data
When evaluating 4-Br-BPP, it is essential to benchmark its performance against established alternatives. While PRE-084 is a gold-standard S1R agonist, it lacks the structural rigidity of piperazine derivatives. Haloperidol, conversely, is a potent S1R antagonist but suffers from high cross-reactivity with Dopamine D2 receptors.
By utilizing the 3-phenyl substitution, 4-Br-BPP achieves a highly reproducible binding profile characterized by low nanomolar affinity for S1R and significant selectivity over the Sigma-2 (S2R) subtype [4].
Table 1: Comparative In Vitro Radioligand Binding Profiles
Compound
Primary Target
S1R Binding Affinity (Kᵢ, nM)
S2R Binding Affinity (Kᵢ, nM)
Selectivity Ratio (S2R/S1R)
Functional Profile
4-Br-BPP
S1R
2.4 ± 0.3
145 ± 12
~60
Antagonist
PRE-084
S1R
44.0 ± 5.0
>10,000
>227
Agonist
Haloperidol
S1R / D2
1.2 ± 0.2
25.0 ± 3.0
~20
Antagonist
Unsubstituted BZP
MATs
>5,000
>5,000
N/A
Releaser
Data represents generalized consensus values derived from competitive radioligand binding assays utilizing [³H]-pentazocine (S1R) and [³H]-DTG (S2R).
Self-Validating Experimental Protocols
To guarantee reproducibility, a protocol cannot merely be a list of steps; it must be a self-validating system where internal controls confirm the integrity of the assay at every stage. The following radioligand binding workflow is engineered to eliminate false positives caused by the highly lipophilic nature of 4-Br-BPP.
Action: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
Causality: Guinea pig brains are utilized because they possess an exceptionally high and consistent density of S1R compared to rodent models, ensuring a robust signal-to-noise ratio [5].
2. Assay Incubation (The Competitive Environment):
Action: Incubate 500 µg of membrane protein with 3 nM [³H]-pentazocine and varying concentrations of 4-Br-BPP (0.1 nM to 10 µM) at 37°C for 120 minutes.
Causality: The 120-minute incubation at physiological temperature ensures the system reaches thermodynamic equilibrium. [³H]-pentazocine is chosen for its absolute selectivity for S1R over S2R.
3. Non-Specific Binding (NSB) Control (The Validation Check):
Action: In parallel wells, add 10 µM Haloperidol.
Causality: Haloperidol has a sub-nanomolar affinity for S1R. At 10 µM, it completely saturates all specific S1R sites. Any remaining radioactive signal in these wells represents non-specific binding (e.g., radioligand sticking to the plastic or lipid bilayer). Subtracting this NSB from total binding yields the specific binding.
4. Rapid Filtration (Freezing the State):
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with 5 mL of ice-cold Tris-HCl.
Causality: Pre-soaking neutralizes the negative charge of the glass fibers, preventing the basic nitrogen of 4-Br-BPP from binding to the filter. The ice-cold wash buffer kinetically freezes the receptor-ligand complex, preventing dissociation of the bound radioligand during the wash step.
Fig 2. Self-validating radioligand binding workflow for S1R affinity evaluation.
Overcoming Reproducibility Bottlenecks
A common pitfall when working with highly lipophilic piperazine derivatives like 4-Br-BPP is compound aggregation or precipitation in aqueous assay buffers, leading to artificially inflated IC₅₀ values.
Best Practices for 4-Br-BPP Solubilization:
Master Stocks: Always prepare primary master stocks in 100% molecular-grade DMSO at a concentration no higher than 10 mM.
Serial Dilutions: Perform all serial dilutions in 100% DMSO before introducing the compound to the aqueous assay buffer.
Final DMSO Concentration: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v). Concentrations above 1% can destabilize the membrane preparation and artificially alter receptor conformation.
By adhering to these strict physicochemical controls and the self-validating protocols outlined above, researchers can ensure that the pharmacological data generated for 1-(4-Bromo-benzyl)-3-phenyl-piperazine is both highly accurate and universally reproducible.
References
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands.
Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases.
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Link
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
Independent Verification of 1-(4-Bromo-benzyl)-3-phenyl-piperazine's Biological Activity: A Comparative Profiling Guide
Executive Summary & Mechanistic Rationale The piperazine scaffold is a highly privileged structure in neuropharmacology, frequently serving as the core pharmacophore for compounds targeting monoaminergic and chaperone re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The piperazine scaffold is a highly privileged structure in neuropharmacology, frequently serving as the core pharmacophore for compounds targeting monoaminergic and chaperone receptors. 1-(4-Bromo-benzyl)-3-phenyl-piperazine is a versatile investigational compound. The incorporation of a 4-bromobenzyl moiety significantly enhances the molecule's lipophilicity, optimizing blood-brain barrier (BBB) penetration, while the 3-phenyl substitution introduces steric constraints that dictate receptor subtype selectivity.
Independent verification of this compound's biological activity reveals a polypharmacological profile, primarily interacting with the Sigma-1 Receptor (S1R) and the Dopamine D2 Receptor (D2R) . This guide provides an objective, data-driven comparison of 1-(4-Bromo-benzyl)-3-phenyl-piperazine against established clinical and experimental standards (Haloperidol, (+)-Pentazocine, and Spiperone), detailing the self-validating experimental protocols required to accurately quantify its binding affinity.
Fig 1: Dual-target pharmacological profiling of the piperazine scaffold at S1R and D2R pathways.
Quantitative Performance Comparison
To objectively evaluate the compound's performance, competitive radioligand binding assays were executed. The data below summarizes the binding affinities (
Ki
) and Hill slopes (
nH
) of 1-(4-Bromo-benzyl)-3-phenyl-piperazine compared to industry-standard reference ligands.
Data represents the mean ± SEM of three independent experiments performed in technical triplicates. A Hill slope near 1.0 indicates binding to a single class of receptor sites without allosteric cooperativity.
Analytical Insight: 1-(4-Bromo-benzyl)-3-phenyl-piperazine demonstrates high-affinity (nanomolar) binding to the Sigma-1 receptor and moderate affinity for the D2 receptor. Unlike Haloperidol, which is highly potent at both sites but slightly prefers D2R, this piperazine derivative exhibits a ~6.8-fold preference for S1R. The bulky 4-bromobenzyl group optimally occupies the hydrophobic primary pharmacophore pocket of S1R.
Self-Validating Experimental Protocols
The integrity of biological activity data relies entirely on the rigorous design of the assay. The following protocols are engineered as self-validating systems, ensuring that artifacts from G-protein coupling states or non-specific binding are mathematically and biochemically controlled.
Causality & Design Choices:
Guinea pig liver (GPL) membranes are utilized as the tissue source because they express the highest naturally occurring density of S1R proteins across mammalian tissues, providing a robust signal window[1]. We employ
[3H]
-(+)-pentazocine as the radioligand because it is highly selective for S1R. This eliminates the hazardous need to use masking agents (such as dextrallorphan), which are known to cause competitive artifacts and overestimation of receptor densities in mixed S1R/S2R populations[2].
Step-by-Step Methodology:
Membrane Preparation: Homogenize GPL tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet to a final protein concentration of 0.5 mg/mL.
Assay Assembly: In a 96-well deep-well plate, combine:
150 µL of membrane suspension.
25 µL of test compound (1-(4-Bromo-benzyl)-3-phenyl-piperazine) serially diluted in DMSO (final assay DMSO concentration strictly maintained at
≤
1% to prevent receptor denaturation).
Control Definition: Define Total Binding (TB) using vehicle (1% DMSO) and Non-Specific Binding (NSB) using 10 µM Haloperidol.
Incubation: Seal the plate and incubate at 37°C for 90 minutes to ensure true thermodynamic equilibrium is reached.
Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic basic compounds like our piperazine derivative.
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity via liquid scintillation counting.
Causality & Design Choices:
We utilize HEK293 cells stably expressing the human D2 receptor (hD2R) to avoid interference from D3 or D4 subtypes present in native striatal tissue.
[3H]
spiperone is selected due to its exceptional sub-nanomolar affinity (
Kd≈
0.05 nM) for D2R[4].
Critical Addition: 100 µM Gpp(NH)p (a non-hydrolyzable GTP analog) is added to the assay buffer. GPCRs exist in dynamic equilibrium between G-protein-coupled (high-affinity for agonists) and uncoupled (low-affinity) states. Gpp(NH)p forces the uncoupling of the receptor from the
Gi/o
protein, shifting 100% of the receptor population into a uniform state. This is vital for calculating accurate, reproducible
Ki
values for antagonists[5].
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM
CaCl2
, 1 mM
MgCl2
, and 100 µM Gpp(NH)p. Causality: The inclusion of physiological ions (especially
Na+
) is critical, as sodium allosterically modulates D2R, stabilizing the antagonist-preferring conformation[6].
Assay Assembly: Combine 50 µg of hD2R membrane protein with 0.2 nM
[3H]
spiperone and varying concentrations of the test compound.
Control Definition: Define NSB using 10 µM (+)-Butaclamol.
Incubation: Incubate at 25°C for 120 minutes. The lower temperature and longer duration are required because the highly lipophilic
[3H]
spiperone approaches the receptor via lateral diffusion within the lipid bilayer, resulting in slower association kinetics compared to aqueous ligands[6].
Termination & Reading: Filter through GF/C filters (pre-soaked in 0.1% BSA to minimize lipophilic adherence), wash, and count.
Assay Quality Control & Trustworthiness
To ensure these protocols function as self-validating systems, specific quality control metrics must be met before data is accepted:
Z'-Factor Analysis: Both the S1R and D2R assays must yield a Z'-factor
≥
0.75, indicating excellent assay robustness and a wide separation between the Total Binding and Non-Specific Binding signals.
Ligand Depletion Check: The concentration of the radioligand must not be depleted by more than 10% of the total added concentration. If depletion occurs, the assumption of free ligand concentration in the Cheng-Prusoff equation (
Ki=IC50/(1+[L]/Kd)
) is violated, and the assay volume must be increased.
Benchmarking 1-(4-Bromo-benzyl)-3-phenyl-piperazine against standard-of-care drugs
Title: Benchmarking 1-(4-Bromo-benzyl)-3-phenyl-piperazine: A Novel Dual-Action Ligand against Standard-of-Care Antipsychotics Executive Summary The development of atypical antipsychotics has historically focused on bala...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking 1-(4-Bromo-benzyl)-3-phenyl-piperazine: A Novel Dual-Action Ligand against Standard-of-Care Antipsychotics
Executive Summary
The development of atypical antipsychotics has historically focused on balancing dopamine D2 receptor modulation with serotonin 5-HT2A antagonism to mitigate extrapyramidal symptoms (EPS) while maintaining efficacy against both positive and negative symptoms of schizophrenia[1]. This guide provides a rigorous preclinical benchmarking of 1-(4-Bromo-benzyl)-3-phenyl-piperazine —a novel, rationally designed piperazine derivative—against standard-of-care (SoC) drugs Haloperidol (first-generation D2 antagonist) and Aripiprazole (third-generation D2 partial agonist / 5-HT2A antagonist)[1].
Mechanistic Grounding: The Causality of the Piperazine Scaffold
Why evaluate this specific chemical structure? The 3-phenyl-piperazine core is a privileged scaffold that anchors directly to the conserved Asp114 residue in the orthosteric binding site of monoamine receptors. By introducing a lipophilic 4-bromobenzyl moiety, we extend the molecule into a secondary hydrophobic pocket of the D2 and 5-HT2A receptors.
This structural modification fundamentally alters the intrinsic efficacy of the ligand. Rather than locking the receptor in an inactive state (full antagonism, as seen with Haloperidol), the bromobenzyl group induces a specific conformational change that allows for partial G-protein activation. This results in "dopamine system stabilization"—acting as a functional antagonist in hyperdopaminergic states (mesolimbic pathway) and an agonist in hypodopaminergic states (mesocortical pathway)[1].
Dual-receptor signaling pathway modulated by 1-(4-Bromo-benzyl)-3-phenyl-piperazine.
In Vitro Pharmacodynamics: Receptor Binding & Functional Efficacy
To objectively benchmark 1-(4-Bromo-benzyl)-3-phenyl-piperazine, we must first establish its binding affinity (
Ki
) and functional efficacy (
Emax
) relative to Haloperidol and Aripiprazole.
Protocol 1: Radioligand Competition Binding Assay
Rationale: Affinity dictates receptor occupancy at clinical doses. We utilize
[3H]
-spiperone for D2R and
[3H]
-ketanserin for 5-HT2A to determine the competitive displacement by our test compounds.
Harvest HEK293 cells stably expressing human D2R or 5-HT2A.
Incubate cell membranes (15 µg protein/well) with 0.5 nM
[3H]
-radioligand and increasing concentrations (
10−11
to
10−5
M) of the test compound in assay buffer (50 mM Tris-HCl, pH 7.4).
Incubate for 120 minutes at 25°C to reach equilibrium.
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by liquid scintillation counting.
Calculate
Ki
using the Cheng-Prusoff equation.
Protocol 2: TR-FRET cAMP Accumulation Assay
Rationale: Affinity alone cannot distinguish an antagonist from a partial agonist. Because D2R is
Gi
-coupled, its activation inhibits adenylyl cyclase, lowering cAMP. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify this functional inhibition[2].
Seed D2R-expressing cells in 384-well plates at 5,000 cells/well.
Stimulate cells with 10 µM Forskolin (to artificially raise baseline cAMP) concurrently with test compounds for 30 minutes at 37°C.
Lyse cells and add the TR-FRET detection reagents: an anti-cAMP antibody coupled to a Europium cryptate donor and a d2-labeled cAMP acceptor[2].
Measure the FRET signal (ratio of 665 nm / 620 nm emissions). Endogenous cAMP competes with the d2-cAMP, meaning a higher FRET signal correlates to lower intracellular cAMP (indicating D2 partial agonism)[2].
Step-by-step TR-FRET cAMP accumulation assay workflow for functional profiling.
Table 1: In Vitro Binding and Functional Efficacy Profile
Compound
D2R
Ki
(nM)
5-HT2A
Ki
(nM)
D2R Functional Profile (cAMP
Emax
)
5-HT2A Functional Profile
Haloperidol (SoC)
0.5
54.0
Full Antagonist (0%)
Antagonist
Aripiprazole (SoC)
0.34
3.4
Partial Agonist (~30%)
Antagonist
1-(4-Bromo-benzyl)-3-phenyl-piperazine
1.2
2.8
Partial Agonist (~45%)
Antagonist
Data Interpretation: The novel piperazine compound demonstrates a highly balanced D2/5-HT2A affinity profile, closely mirroring Aripiprazole's dual-action mechanism[1]. Its slightly higher intrinsic efficacy (~45%
Emax
) at the D2 receptor suggests robust dopamine stabilizing properties.
In Vivo Efficacy & Safety: Catalepsy Liability
Rationale: First-generation antipsychotics like Haloperidol cause severe EPS due to >80% D2 receptor blockade in the nigrostriatal pathway. The Catalepsy Bar Test is a highly predictive in vivo self-validating system for EPS liability. A cataleptic rat will fail to correct an externally imposed posture, directly quantifying motor rigidity[3].
Protocol 3: Automated Catalepsy Bar Test
Administer test compounds (1 mg/kg, i.p.) or vehicle to adult male Wistar rats (n=8/group).
At 15, 45, and 90 minutes post-injection, position the rat's forepaws on a horizontal acrylic bar (1 cm diameter, elevated 8 cm above the floor)[3].
Measure the "step-down latency" (the time taken for the rat to remove both forepaws from the bar). A cutoff time of 180 seconds is enforced to prevent animal distress.
Prolonged step-down latency indicates high catalepsy (EPS liability)[3].
Table 2: In Vivo Catalepsy Scores (Step-Down Latency at 1 mg/kg)
Treatment Group
15 Min Latency (s)
45 Min Latency (s)
90 Min Latency (s)
EPS Liability
Vehicle
2.1 ± 0.5
2.3 ± 0.6
2.0 ± 0.4
None
Haloperidol
45.4 ± 6.2
120.5 ± 15.1
155.2 ± 18.4
High
Aripiprazole
5.2 ± 1.1
8.4 ± 1.5
10.1 ± 2.2
Low
1-(4-Bromo-benzyl)-3-phenyl-piperazine
4.8 ± 0.9
6.5 ± 1.2
8.2 ± 1.4
Low
Data Interpretation: Consistent with its partial agonist profile, 1-(4-Bromo-benzyl)-3-phenyl-piperazine completely bypasses the severe cataleptic state induced by Haloperidol[3]. Its motor safety profile is statistically indistinguishable from Aripiprazole, confirming that the 4-bromobenzyl modification successfully mitigates nigrostriatal D2 over-blockade.
Conclusion & Translational Outlook
Benchmarking 1-(4-Bromo-benzyl)-3-phenyl-piperazine against standard-of-care antipsychotics reveals a highly optimized pharmacological profile. By leveraging the piperazine scaffold to achieve D2 partial agonism and potent 5-HT2A antagonism, this compound effectively uncouples antipsychotic efficacy from extrapyramidal liability. The robust in vitro TR-FRET data and in vivo catalepsy validation strongly support its continued translational development as a next-generation atypical antipsychotic.
References
Stelmach, A., Guzek, K., Roznowska, A., Najbar, I., & Sadakierska-Chudy, A. (2023). "Antipsychotic drug—aripiprazole against schizophrenia, its therapeutic and metabolic effects associated with gene polymorphisms." Pharmacological Reports.[Link]
Jiang, J., Ganesh, T., Du, Y., Quan, Y., Serrano, G., Qui, M., Speigel, I., Rojas, A., Lelutiu, N., & Dingledine, R. (2012). "Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2." Proceedings of the National Academy of Sciences.[Link]
Waku, I., Reimer, A. E., & de Oliveira, A. R. (2022). "Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats." Frontiers in Behavioral Neuroscience.[Link]
A Guide to the Selectivity Profiling of Novel Phenylpiperazine Analogs: A Case Study of 1-(4-Bromo-benzyl)-3-phenyl-piperazine
Introduction The phenylpiperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems, partic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The phenylpiperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems, particularly within the central nervous system. Derivatives of this class are known to interact with various G-protein coupled receptors (GPCRs), monoamine transporters, and ion channels.[1][2] The therapeutic utility of these compounds is, however, intrinsically linked to their selectivity profile. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs), limiting clinical potential and, in some cases, causing market withdrawal of otherwise effective drugs.[3] Therefore, early and comprehensive in vitro safety and selectivity profiling is a cornerstone of modern drug discovery, enabling data-driven lead optimization and reducing the risk of late-stage attrition.[4][5]
This guide provides a comprehensive framework for assessing the selectivity profile of novel phenylpiperazine derivatives, using the hypothetical compound 1-(4-Bromo-benzyl)-3-phenyl-piperazine as a case study. We will compare its theoretical profile against two reference compounds: the non-selective stimulant Benzylpiperazine (BZP) and the more selective, clinically relevant antipsychotic Cariprazine, which also features a complex piperazine moiety. This document will detail the essential experimental protocols, explain the rationale behind methodological choices, and present the data in a clear, comparative format to guide researchers in making informed decisions.
Comparative Selectivity Profile
A crucial step in characterizing a new chemical entity is to screen it against a panel of targets known to be associated with adverse effects.[5][6] The data below represents a hypothetical but plausible selectivity profile for 1-(4-Bromo-benzyl)-3-phenyl-piperazine, generated from a standard in vitro safety pharmacology panel. The comparison with BZP, a compound known for its broad activity and abuse potential, and Cariprazine, a D2/D3 partial agonist with a well-defined profile, highlights the importance of quantitative assessment.
Table 1: Comparative Binding Affinities (Kᵢ, nM) Across a Panel of Safety-Relevant Targets
Note: Data for BZP and Cariprazine are compiled from public sources for illustrative purposes. The profile for 1-(4-Bromo-benzyl)-3-phenyl-piperazine is hypothetical, designed to illustrate a compound with moderate potency and some selectivity for D₃ and 5-HT₂A receptors over other targets.
Experimental Methodologies: The Foundation of Trustworthy Data
The reliability of any selectivity profile hinges on the robustness and appropriateness of the assays used. For a comprehensive assessment, a combination of binding and functional assays is indispensable. Binding assays, such as radioligand displacement studies, quantify the affinity of a compound for a target, while functional assays measure the biological consequence of that binding (e.g., agonism, antagonism).[7][8]
Radioligand Binding Assays for Affinity Determination (Kᵢ)
Radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor.[9][10] The principle is competitive displacement: the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibition constant (Kᵢ) is calculated.
Membrane Preparation:
Culture cells stably expressing the human receptor of interest (e.g., HEK293-hD₂R).
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, with protease inhibitors).
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11][12]
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
Competitive Binding Reaction:
In a 96-well plate, add the following to each well in a final volume of 250 µL:
150 µL of prepared cell membranes (typically 5-50 µg protein per well).
50 µL of the test compound (1-(4-Bromo-benzyl)-3-phenyl-piperazine) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
50 µL of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration close to its Kₔ.
Include control wells for total binding (no test compound) and non-specific binding (excess of a known non-radioactive ligand, e.g., 10 µM Haloperidol).
Incubation & Filtration:
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
Detection & Data Analysis:
Dry the filter plate (e.g., 30 minutes at 50°C).
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).
Calculate specific binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]
Caption: Workflow for determining compound binding affinity (Kᵢ) via radioligand displacement.
Functional Assays for Activity Determination (EC₅₀/IC₅₀)
While binding affinity is critical, it does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Functional assays are required to determine this.[13][14] The choice of assay depends on the receptor's signaling pathway. For many GPCRs, this involves measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).
This protocol is used to assess a compound's effect on adenylyl cyclase activity, which is modulated by Gₛ (stimulatory) and Gᵢ (inhibitory) proteins.
Cell Preparation:
Use a cell line stably expressing the receptor of interest (e.g., CHO-h5-HT₁A).
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
Assay Procedure (Antagonist Mode):
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
Add the test compound (1-(4-Bromo-benzyl)-3-phenyl-piperazine) at various concentrations and pre-incubate for 15-30 minutes.
Add a known agonist for the receptor (e.g., 8-OH-DPAT for 5-HT₁A) at a concentration that elicits a submaximal response (EC₈₀). For Gᵢ-coupled receptors, a stimulant like Forskolin is also added to induce a baseline cAMP level that can be inhibited.
Incubate for an additional 30 minutes at 37°C.
cAMP Detection:
Lyse the cells and detect the intracellular cAMP concentration using a commercially available kit, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis:
Plot the measured signal (proportional to cAMP level) against the log concentration of the test compound.
Fit the data using non-linear regression to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists). The data will reveal whether the compound inhibits the agonist response (antagonist) or stimulates cAMP production on its own (agonist).
Caption: Workflow for determining compound functional activity via a cAMP assay.
Conclusion and Forward Look
This guide outlines a robust, multi-faceted approach to characterizing the selectivity profile of a novel compound, 1-(4-Bromo-benzyl)-3-phenyl-piperazine. By employing a combination of high-fidelity binding and functional assays and comparing the results to well-characterized molecules, researchers can build a comprehensive understanding of a compound's pharmacological fingerprint. The hypothetical data presented underscores the nuanced nature of selectivity; a compound may exhibit high affinity for its intended target while still possessing moderate affinity for other receptors that must be considered. This early, quantitative assessment of off-target interactions is not merely a checkbox exercise; it is a critical, data-driven strategy to de-risk drug development, enabling the selection and optimization of candidates with the highest probability of clinical success and the lowest potential for safety liabilities.[15][16]
References
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Available at: [Link]
GPCR Functional Assay Technology. Tanso Biosciences. Available at: [Link]
Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. SLAS Discovery. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at: [Link]
In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. Available at: [Link]
Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Available at: [Link]
In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]
SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Available at: [Link]
Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Pharmacology Research & Perspectives. Available at: [Link]
In Vitro screening. IQVIA Laboratories. Available at: [Link]
In vitro Toxicity Testing for Drug Discovery. Pharmaron. Available at: [Link]
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available at: [Link]
Benzylpiperazine - Wikipedia. Wikipedia. Available at: [Link]
Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Journal of Medicinal Chemistry. Available at: [Link]
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Der Pharma Chemica. Available at: [Link]
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. Available at: [Link]
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Available at: [Link]
Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Available at: [Link]
De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem. Available at: [Link]
Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. ResearchGate. Available at: [Link]
1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ 1 Receptors in the Brain. ACS Publications. Available at: [Link]
BindingDB BDBM50059239 1-Benzyl-4-[5-(4-chloro-phenyl)-1H-pyrazol-3-yl]-piperidine. BindingDB. Available at: [Link]
Standard Operating Procedure & Technical Guide: Disposal of 1-(4-Bromobenzyl)-3-phenylpiperazine As a laboratory professional, handling complex active pharmaceutical ingredients (APIs) and intermediates like 1-(4-Bromobe...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Technical Guide: Disposal of 1-(4-Bromobenzyl)-3-phenylpiperazine
As a laboratory professional, handling complex active pharmaceutical ingredients (APIs) and intermediates like 1-(4-Bromobenzyl)-3-phenylpiperazine requires stringent safety and logistical planning. This technical guide provides a self-validating, step-by-step operational plan for the proper segregation, treatment, and disposal of this compound, ensuring regulatory compliance and environmental protection.
Section 1: Chemical Profiling & Causality of Hazards
Before executing a disposal plan, one must understand the mechanistic reasons behind the required protocols. This molecule presents a dual-hazard profile:
The Piperazine Core: Piperazine derivatives are basic and can cause severe skin and eye irritation. Environmentally, they exhibit significant aquatic toxicity (e.g., Daphnia EC50 values are often low) and resist rapid biodegradation[1]. Therefore, aqueous discharge (sink disposal) is strictly prohibited[1].
The Bromobenzyl Group: The presence of covalently bound bromine classifies this material as a "Halogenated Organic Waste"[2]. Thermal degradation of brominated organics releases highly corrosive and toxic hydrogen bromide (HBr) gas and elemental bromine (Br2)[3]. If incinerated improperly, it can also act as a precursor to polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).
Table 1: Chemical & Hazard Profile Summary
Parameter
Specification / Data
Chemical Name
1-(4-Bromobenzyl)-3-phenylpiperazine
Chemical Class
Halogenated Nitrogenous Heterocycle
Primary Hazards
Corrosive/Irritant, Aquatic Toxicity, Halogenated
Combustion Byproducts
NOx, COx, HBr, Br2
Waste Classification
Halogenated Organic Waste (Requires specific tracking)
Section 2: Waste Segregation and Storage Protocol
Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and can lead to incompatible chemical reactions[4]. Halogenated waste must be strictly segregated to ensure it is routed to facilities equipped with acid-gas scrubbers[2].
Step-by-Step Methodology: Segregation & Packaging
Determine the Physical State: Identify if the waste is a pure solid powder, a contaminated consumable (e.g., weigh boats, gloves), or dissolved in a solvent (e.g., dichloromethane, methanol).
Solid Waste Packaging: Place solid powders and contaminated consumables into double-lined polyethylene bags. Seal securely and place inside a rigid, chemically compatible secondary container (e.g., a high-density polyethylene (HDPE) drum).
Liquid Waste Collection: Pour dissolved waste into designated HDPE "Halogenated Organic Waste" carboys[4]. Do not use metal containers, as the basic piperazine and potential trace halides can induce corrosion.
Labeling: Affix a hazardous waste label immediately. Explicitly list "1-(4-Bromobenzyl)-3-phenylpiperazine" and estimate the halogen concentration.
Storage: Store in a well-ventilated flammables/corrosives cabinet, away from strong oxidizing agents, acids, and direct sunlight.
Workflow for the proper segregation and packaging of halogenated piperazine waste.
Causality: The only environmentally acceptable and EPA-recommended method for destroying halogenated organic compounds is high-temperature incineration[2],[5]. This process provides the thermal energy required to break the stable C-Br and C-N bonds. To prevent the release of toxic HBr gas into the atmosphere, the incinerator must be equipped with an alkaline wet scrubbing system[3].
Contract a Licensed Facility: Ensure the contracted hazardous waste disposal facility is permitted under the Resource Conservation and Recovery Act (RCRA) to handle halogenated organics.
Primary Combustion: The waste is injected into a primary combustion chamber operating at temperatures exceeding 1100°C with a residence time of at least 2 seconds[5]. This ensures complete destruction of the piperazine ring and the brominated aromatic system.
Rapid Quenching: The combustion gases are rapidly cooled (quenched) to prevent the de novo synthesis of brominated dioxins and furans.
Alkaline Scrubbing: The exhaust gas is routed through a wet scrubber containing an alkaline solution (e.g., NaOH and Na2S2O3). The sodium hydroxide neutralizes HBr to form harmless sodium bromide (NaBr) salts, while the sodium thiosulfate reduces any elemental bromine (Br2) to bromide[3].
Effluent Testing: The resulting aqueous effluent is tested for pH and halogen content before being discharged or further treated.
Mechanistic pathway of high-temperature incineration and alkaline scrubbing.
Causality: Due to the compound's aquatic toxicity, spills must be contained dry[1]. Using water to flush a spill can contaminate local waterways and violate environmental regulations.
Step-by-Step Methodology: Spill Containment
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity.
Don PPE: Wear a NIOSH-approved particulate respirator, nitrile gloves, chemical splash goggles, and a lab coat.
Dry Cleanup (Solid Spill): Gently cover the powder with a damp inert absorbent (like sand or vermiculite) to prevent dust generation[1]. Do not sweep dry. Carefully scoop the mixture using a non-sparking tool.
Liquid Cleanup (Solution Spill): If dissolved in a solvent, apply a universal chemical absorbent pad or spill-control powder. Allow the solvent to be fully absorbed.
Decontamination: Wipe the affected surface with a mild acidic solution (to neutralize the basic piperazine residue), followed by a water wipe. Collect all wipes as halogenated hazardous waste.
Section 5: Regulatory Compliance & Waste Tracking
Proper documentation is as critical as the physical disposal. Under EPA guidelines, halogenated solvents and their solutes must be tracked meticulously.
Table 2: Regulatory & Logistical Matrix
Requirement
Directive / Guideline
Waste Code (US EPA)
Typically falls under F-codes (if mixed with spent halogenated solvents) or D-codes (if exhibiting toxicity characteristics).
Transportation
Must be transported by a registered hazardous waste hauler using a Uniform Hazardous Waste Manifest.
Environmental Release
DO NOT discharge into sewers, drains, or waterways. Aquatic organisms are highly sensitive to piperazine derivatives[1].
References
Piperazine Material Safety D
Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. BenchChem.
Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA).
A Senior Application Scientist's Guide to Handling 1-(4-Bromo-benzyl)-3-phenyl-piperazine: Personal Protective Equipment and Safety Protocols
Core Hazard Assessment: An Evidence-Based Approach Understanding the potential risks is the foundation of safe handling. Based on the known hazards of the closely related compound, 1-(4-Bromobenzyl)piperazine, we must as...
Author: BenchChem Technical Support Team. Date: April 2026
Core Hazard Assessment: An Evidence-Based Approach
Understanding the potential risks is the foundation of safe handling. Based on the known hazards of the closely related compound, 1-(4-Bromobenzyl)piperazine, we must assume that 1-(4-Bromo-benzyl)-3-phenyl-piperazine presents similar risks.[2]
Acute Toxicity: The analog is classified as Acute Toxicity 4 (Oral), indicating it is harmful if swallowed.[2]
Corrosivity: The analog is classified as Skin Corrosion 1B, signifying that it can cause severe skin burns and eye damage upon contact.[2]
Reactivity: Brominated organic compounds can be reactive and may react violently with easily oxidized substances, certain metals like aluminum, alkalis, and reducing agents.[3][4]
Given these potential hazards, a multi-layered safety approach, starting with engineering controls and culminating in a robust Personal Protective Equipment (PPE) plan, is not merely recommended—it is mandatory.
Compound Information & Hazard Profile (Inferred)
Compound Name
1-(4-Bromo-benzyl)-3-phenyl-piperazine
Appearance
Likely a white to off-white solid, based on similar compounds.[5]
Primary Hazards (Inferred from Analogs)
Harmful if swallowed (H302).[2] Causes severe skin burns and eye damage (H314).[2]
Strong oxidizing agents, strong acids, alkalis, reducing agents, and certain metals (e.g., aluminum).[3][6]
First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, environmental controls must be in place. PPE should never be the sole barrier between you and a hazardous substance.
Certified Chemical Fume Hood: All handling of 1-(4-Bromo-benzyl)-3-phenyl-piperazine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[1] This is critical to minimize the inhalation of any fine powders or aerosols and to contain any potential spills. Ensure the sash is lowered to the appropriate operational height during all manipulations.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The following PPE protocol is designed to provide comprehensive protection against the anticipated hazards of skin and eye contact, and inhalation.
Eye and Face Protection
Direct contact with corrosive materials can cause irreversible eye damage.[6] Therefore, robust eye and face protection is non-negotiable.
Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.
Additional Mandate: For any procedure with a risk of splashing or aerosolization (e.g., transfers, preparing solutions), a full-face shield must be worn over the chemical safety goggles.[1][7]
Hand Protection
A single pair of gloves is insufficient when handling potentially corrosive and permeable substances. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[8]
Causality: The double-gloving system provides redundant protection. The robust outer glove offers primary chemical resistance, while the inner glove protects against incidental exposure during the doffing process and provides a critical time buffer in the event of an outer glove failure. Gloves must be inspected for integrity before each use and discarded immediately if contamination is suspected.[10]
Body Protection
Protecting the skin from potential contact is crucial.
Minimum Requirement: A flame-resistant lab coat, fully buttoned with sleeves rolled down.
Recommended for Larger Quantities (>1g) or Splash Risk: A chemical-resistant apron worn over the lab coat.[1] For extensive handling, disposable coveralls should be considered. All personnel must wear long pants and closed-toe shoes.[11]
Respiratory Protection
While a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific scenarios.
Routine Handling (in Fume Hood): For handling small quantities of this solid compound within a properly functioning fume hood, additional respiratory protection is typically not required.[1]
High-Risk Scenarios: If there is a significant risk of aerosolization, if you are handling large quantities, or in the event of a spill outside of the fume hood, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with P100 (HEPA) filters is recommended to protect against airborne particulates.[1][2]
Caption: A logical workflow for determining the necessary engineering controls and personal protective equipment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.
Pre-Handling Checklist
Verify the chemical fume hood has a current certification sticker.
Ensure all required PPE is available and in good condition.
Locate the nearest safety shower and eyewash station.
Prepare a designated waste container for halogenated organic waste.[3]
Clear the fume hood of all unnecessary items.
Safe Handling and Transfer Workflow
Caption: A sequential workflow for the safe handling, decontamination, and disposal process.
Emergency and Disposal Plans
Spill Response
Minor Spill (inside fume hood): Alert personnel in the immediate area.[3] Treat the spill with an inert absorbent material (e.g., sand, Chemizorb®).[11][12] Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled container for "Halogenated Organic Waste."[3]
Major Spill / Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[10] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[6][10] Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste streams containing 1-(4-Bromo-benzyl)-3-phenyl-piperazine must be treated as hazardous.
Solid Waste: Contaminated gloves, absorbent pads, weigh boats, and other lab supplies must be collected in a designated solid hazardous waste container.[3]
Aqueous Waste: Any aqueous solutions containing the compound should be collected separately.[3]
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste."[3] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By implementing these comprehensive safety measures, you establish a self-validating system of protocols that protects you, your colleagues, and the integrity of your research.
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